C60 DERIVATIVES
Description
Historical Context of Fullerene Chemistry and Derivatization
The genesis of fullerene chemistry dates back to September 1985, with the accidental discovery of buckminsterfullerene (B74262) (C60) by Sir Harold W. Kroto, Robert F. Curl, Jr., and Richard E. Smalley at Rice University. acs.orgossila.combritannica.com This groundbreaking discovery, which earned them the Nobel Prize in Chemistry in 1996, revealed a previously unknown, stable allotrope of carbon, characterized by its hollow, cage-like structure resembling a soccer ball, composed of 12 pentagonal and 20 hexagonal carbon rings. acs.orgossila.combritannica.com Initially, C60 was found in minute quantities in sooty flames and was later detected in geological formations and interstellar dust, indicating its natural prevalence beyond laboratory synthesis. acs.orgwikipedia.orgic.ac.uk
The early years of fullerene research primarily focused on understanding the fundamental physical and chemical properties of C60, which, in its pristine form, was observed to be largely inert and hydrophobic, exhibiting limited solubility in polar solvents. ias.ac.inresearchgate.netresearchgate.net However, the realization of its unique sp2-hybridized carbon framework and potential for electron acceptance sparked immense interest in modifying its structure. ias.ac.inrsc.org The field of fullerene chemistry was formally born in 1990 when Donald R. Huffman and Wolfgang Krätschmer developed a simple technique for producing macroscopic quantities of fullerenes using an electric arc between graphite (B72142) rods. britannica.com This advancement made C60 available in workable amounts, facilitating extensive research into its derivatization. britannica.com
Initial efforts in derivatization aimed to overcome the inherent insolubility of pristine C60, a major hurdle for its practical applications. researchgate.netresearchgate.net Early studies explored various chemical modifications, with the synthesis of fullerenols (polyhydroxylated C60, C60(OH)n) marking a significant milestone as the first water-soluble C60 derivatives. ias.ac.inresearchgate.netnih.govmdpi.com These early derivatization reactions, often involving nucleophilic additions, laid the groundwork for tailoring the properties of fullerenes beyond their pristine state. ias.ac.inresearchgate.net
Academic Trajectory and Evolution of C60 Derivative Research
The academic trajectory of C60 derivative research has evolved significantly since its inception, moving from basic synthetic methodologies to sophisticated functionalization strategies aimed at precise control over molecular properties. Following the initial success in synthesizing water-soluble fullerenes like fullerenols, the academic community expanded its focus to a wider array of functionalization reactions. These included cycloaddition reactions (e.g., [2+1] cyclopropanation, [2+2] cycloaddition, and [2+3] dipolar cycloadditions like the Prato reaction), Diels-Alder reactions, and trifluoromethylation, which allowed for the covalent attachment of diverse organic and organometallic groups to the fullerene cage. ias.ac.inrsc.orgresearchgate.netresearchgate.netacs.orgrsc.org
A key evolution in the field has been the drive for selective functionalization. While early reactions often yielded complex mixtures of regioisomers and diastereomers, researchers increasingly sought methods to achieve single-isomer addition products. rsc.orgucla.eduscispace.com This pursuit was driven by the understanding that isomeric purity can significantly impact the performance of fullerene derivatives in various applications, particularly in solution-processed devices. rsc.org Supramolecular approaches have emerged as a promising avenue to address these challenges, enabling selective functionalization and even the purification of fullerene mixtures without relying solely on chromatography. rsc.org
The research trajectory also broadened to encompass endohedral fullerenes, where metal atoms or molecules are encapsulated within the fullerene cage, leading to derivatives with unique electronic and magnetic properties. ucla.edumdpi.com For example, endohedral gadolinium fullerene derivatives like Gd@C60(OH)x and Gd@C60[C(COOH)2]10 have shown potential as MRI contrast agents. mdpi.comnih.gov The academic focus has also shifted towards understanding the precise interaction between functional groups and the fullerene core, as well as the influence of solvent effects and temperature variations on their properties, often utilizing advanced characterization techniques like Raman spectroscopy. mdpi.compreprints.org
Significance of C60 Derivatization for Tailored Properties and Advanced Materials Science
C60 derivatization holds profound significance for tailoring material properties and advancing materials science due to its ability to impart a wide range of functionalities to the intrinsically unique C60 scaffold. The pristine C60 molecule, with its conjugated carbon-carbon double bonds and low-lying lowest unoccupied molecular orbital (LUMO), possesses inherent electron-accepting properties. ias.ac.inrsc.orgnih.gov However, its limited solubility in many solvents and its tendency to aggregate often hinder its direct application. researchgate.netresearchgate.netnih.gov
Derivatization enables precise modulation of C60's physicochemical properties, including:
Solubility and Biocompatibility: By attaching polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), or sugar moieties, the hydrophobicity of C60 can be significantly reduced, making it water-soluble and more biocompatible. researchgate.netresearchgate.netrsc.orgmdpi.commdpi.comnih.govresearchgate.netarxiv.orgnih.gov This is crucial for applications in biological systems and aqueous processing.
Electronic Properties: Functionalization can alter the HOMO-LUMO energy levels and band gap of C60, influencing its electron transport capabilities. rsc.orgarxiv.orgossila.com This is particularly important for its role as an electron acceptor or n-type semiconductor in organic electronic devices, such as organic photovoltaics (OPVs) and sensors. rsc.orgresearchgate.netscispace.comossila.compolimerbio.comchemicalbook.comnanoscitec.com For example, phenyl-C61-butyric acid methyl ester (PC61BM) is a widely used fullerene mono-adduct serving as an electron acceptor in bulk heterojunction solar cells. rsc.orgscispace.com
Reactivity and Catalysis: The addition of functional groups can modify the chemical reactivity of the fullerene cage, enabling its use in various catalytic processes. ias.ac.inresearchgate.net The specific nature and degree of functionalization can influence the catalytic activity, as seen in hydrogen evolution reactions where pyrrolidine (B122466) addends enhance catalytic sites. rsc.org
Supramolecular Interactions: Derivatization allows for the creation of this compound capable of forming supramolecular assemblies and host-guest complexes, opening avenues for advanced materials with controlled architectures and emergent properties. ias.ac.inresearchgate.netrsc.org
The ability to precisely tailor these properties through derivatization has led to the design of advanced materials for a diverse range of applications.
Scope and Academic Relevance of C60 Derivative Investigations
The scope of C60 derivative investigations is vast and continues to expand across various scientific disciplines, including materials science, chemistry, physics, and biology. The academic relevance stems from the unique combination of the C60 cage's inherent electronic and structural attributes with the added versatility provided by functionalization.
Current academic investigations are deeply focused on:
Advanced Electronic Materials: Research continues into this compound for next-generation electronic devices, including high-performance organic solar cells (OPVs), flexible perovskite solar cells, and various types of sensors (e.g., glucose biosensors, urea (B33335) biosensors). rsc.orgacs.orgscispace.comossila.compolimerbio.comchemicalbook.comnanoscitec.comjnanoscitec.com The design of new indene-fullerene derivatives as electron-transporting materials exemplifies this focus. acs.org
Biomedical Applications: Functionalized fullerenes are extensively explored for their potential in biomedicine, including drug delivery systems, imaging agents (e.g., MRI contrast agents with endohedral metallofullerenes), and therapeutic applications like photodynamic therapy, photothermal treatment, radiotherapy, and as antioxidants for scavenging reactive oxygen species (ROS). researchgate.netnih.govucla.edumdpi.comnih.govresearchgate.netnih.govpolimerbio.comjnanoscitec.comnih.govacs.org Water-soluble derivatives are particularly relevant here due to enhanced biocompatibility. researchgate.netresearchgate.netacs.org
Catalysis and Environmental Applications: The development of fullerene derivatives with specific catalytic activities, such as for hydrogen evolution reactions or CO2 capture, highlights their role in sustainable chemistry and environmental remediation. ias.ac.inresearchgate.netarxiv.orgrsc.org
Nanotechnology and Materials Science: The use of this compound as building blocks for novel nanostructures and composites, including those with tailored mechanical, optical, and electrical properties, remains a significant research area. acs.orgwikipedia.orgscispace.compreprints.orgnanoscitec.comjnanoscitec.com Investigations into controlling self-assembly processes and forming supramolecular architectures are also prominent. ias.ac.inresearchgate.netrsc.org
The rapidly decreasing price of C60 and C70, coupled with advancements in purification and selective functionalization, is expected to further accelerate progress in these fields, pushing fullerenes from academic curiosity to widespread technological applications in the 21st century. rsc.org The ongoing research not only expands fundamental chemical knowledge but also drives innovation in diverse high-impact technologies.
Detailed Research Findings and Data Tables
Below are examples of detailed research findings presented in data tables, illustrating the impact of C60 derivatization on specific properties.
Table 1: Impact of Functionalization on C60 Solubility and Electronic Properties
| C60 Derivative | Functional Group(s) | Solubility in Water | HOMO-LUMO Band Gap (eV) | Key Application Area | Source/Reference |
| Pristine C60 | N/A | Insoluble | ~1.68 | Baseline for comparison | researchgate.netresearchgate.netpolimerbio.com |
| Fullerol (C60(OH)n) | Hydroxyl (-OH) | Soluble | Variable (depends on 'n') | Antioxidant, Biomedical | researchgate.netnih.govmdpi.com |
| PC61BM | Phenyl-C61-butyric acid methyl ester | Partially soluble in organic solvents | Tuned for electron acceptance | Organic Photovoltaics (OPVs) | rsc.orgscispace.comossila.com |
| C60[C(COOH)2]10 | Carboxyl (-COOH) | Highly Soluble | N/A | MRI Contrast Agent | mdpi.comnih.gov |
| Amino-functionalized C60 | Amino (-NH2) | Increased solubility | Variable (n=1-4 smaller, n=5-9 larger than C60) | CO2 capture, New materials | researchgate.netarxiv.org |
| Indene-C60 adducts | Indene (B144670) variants | N/A (solvent specific) | Tuned for electron transport | Perovskite Solar Cells | acs.org |
Table 2: Biomedical Applications and Observed Effects of this compound
| C60 Derivative | Functional Group(s) | Observed Biomedical Effect | Mechanism/Property Utilized | Source/Reference |
| Fullerol (C60(OH)n) | Hydroxyl (-OH) | Antioxidant, suppression of NO and TNF-α production | Free radical scavenging | nih.govnih.gov |
| Gd@C60(OH)x | Hydroxyl, Encapsulated Gd | MRI contrast agent | Electronic/Magnetic properties of Gd | mdpi.com |
| Carboxyfullerenes (e.g., C60[C(COOH)2]n) | Carboxyl (-COOH) | Neuroprotective agent, antioxidant | ROS scavenging | nih.gov |
| Fullerene-amino acid/peptide conjugates | Amino acids, Peptides | Anti-infective (HIV, CMV), immunogenic nano-carriers, anti-tumor | Modulates enzymatic activity, targeting | researchgate.netnih.govacs.org |
| C60 with decacationic moiety | Quaternary ammonium (B1175870) | Targets pathogenic bacteria and cancer cells, water-soluble | Multi-binding sites, charge interactions | nih.gov |
Properties
CAS No. |
166827-95-8 |
|---|---|
Molecular Formula |
C14H13NO |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies for C60 Derivatives
Covalent Functionalization Approaches
Covalent functionalization involves the formation of new chemical bonds between the C60 cage and other molecular entities, leading to the creation of C60 derivatives with modified properties.
Cycloaddition Reactions (e.g., Prato Reaction, Bingel-Hirsch Reaction, Diels-Alder Additions)
Cycloaddition reactions are among the most powerful tools for functionalizing fullerenes due to their selectivity towards the nih.govnih.gov bonds, which helps limit the number of possible isomers. libretexts.org
Prato Reaction: The Prato reaction is a prominent example of a 1,3-dipolar cycloaddition involving azomethine ylides and C60. diva-portal.orgredalyc.orgwikipedia.org This reaction typically yields pyrrolidinofullerene (N-methylpyrrolidine derivative) derivatives by the addition of an azomethine ylide across a nih.govnih.gov double bond of the C60 cage. wikipedia.org Azomethine ylides can be generated in situ from the condensation of α-amino acids (e.g., sarcosine (B1681465) or N-methylglycine) and aldehydes (e.g., paraformaldehyde) when heated at reflux in solvents like toluene (B28343). libretexts.orgwikipedia.org
| Reactants (Example) | Conditions | Product Type (Example) | Yield (Typical) |
| C60, Sarcosine, Paraformaldehyde | Reflux in Toluene | N-methylpyrrolidino[[3,4:1,2]] scielo.org.cofullerene | 82% (based on C60 conversion) wikipedia.org |
The Prato reaction has been successfully applied to functionalize endohedral metallofullerenes, where it can initially form nih.govnih.gov-adducts (kinetic products) that isomerize to nih.govnih.gov-adducts (thermodynamic products upon heating. wikipedia.org This method is also used for the functionalization of single-walled carbon nanotubes. wikipedia.org
Bingel-Hirsch Reaction: The Bingel reaction is a widely employed cyclopropanation method for C60 derivatization. redalyc.org It involves the reaction of C60 with an α-halo malonate ester or ketone in the presence of a strong base, typically sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a cyclopropanated product. libretexts.orgredalyc.org The carbanion, formed by the deprotonation of the active methylene (B1212753) group of the malonate, adds to one of the sp² carbons of a C60 double bond. redalyc.org
| Reactants (Example) | Reagents/Conditions | Product Type (Example) | Yield (Typical) |
| C60, Acetylacetone (B45752), Carbon Tetrabromide | DBU in o-dichlorobenzene | Diacetylmethane-[C60-Ih]-fullerene- nih.govnih.gov monoadduct | 69% (for C60) redalyc.org |
Variations of the Bingel reaction have enabled the one-pot synthesis of hexakis malonate addends, leading to highly symmetrical equatorial malonate hexaadducts. mdpi.com
Diels-Alder Additions: C60 behaves as an electron-deficient alkene and readily participates as a dienophile in Diels-Alder reactions. diva-portal.org These [4+2] cycloadditions can generate monoadducts in high yields. libretexts.org For instance, the reaction of C60 with anthracene (B1667546) can be performed via a solid-state reaction methodology, mixing C60 and anthracene and heating the solid under vacuum. mdpi.com
| Reactants (Example) | Conditions | Product Type (Example) |
| C60, Anthracene | Solid-state, 240 °C, 1 hour | trans-1-bis(anthracene) adduct mdpi.com |
Nucleophilic Additions to C60
C60's electrophilic nature makes it highly reactive towards nucleophiles. diva-portal.org Organolithium reagents and Grignard reagents are commonly used in nucleophilic addition reactions to form alkyl, phenyl, or alkanyl fullerenes. diva-portal.orglibretexts.org Organocopper reagents also react readily with C60. diva-portal.org
Radical Additions to C60
C60 also reacts readily with radicals. diva-portal.org The regioselectivity in radical reactions of this compound can be influenced by the atomic chemical susceptibility (ACS) of individual atoms, which determines the preferred sites for radical attacks. rsc.org Computational studies suggest that after an initial radical attack, migration of the attached group to a more stable position with higher free valence can occur. kyoto-u.ac.jp For instance, the maximum number of AIBN (azobisisobutyronitrile) radicals that can be coupled to the C60 core is 12. rsc.org
Organometallic Reactions for C60 Functionalization
Organometallic reagents, particularly organolithium and Grignard reagents, are important for nucleophilic additions to C60. diva-portal.org Beyond direct addition, organometallic complexes can serve as precursors or catalysts for various C60 functionalizations. For example, palladium-catalyzed cyclization reactions have been explored for the regioselective synthesis of arene-fused this compound. tandfonline.com
Aza-fullerene and Heteroatom-Doped this compound Synthesis
Azafullerenes are fullerene derivatives where one or more carbon atoms within the fullerene cage are replaced by nitrogen atoms. valdosta.edusioc-journal.cn The synthesis of azafullerenes is an active area of research, with several methods reported, including Wudl's, Hirsch's, and Gan's methods. tandfonline.comresearchgate.netkyoto-u.ac.jp These derivatives are of interest due to the altered electronic and structural features introduced by the heteroatom. tandfonline.com Microwave synthesis techniques have been shown to produce fullerenes (C60, C70) and various forms of CxNy aza-fullerenes from precursors like graphite (B72142) powder and pyrrole. valdosta.edu
Key Approaches for Azafullerene Synthesis:
Wudl's Method: Involved the macroscopic synthesis of C59N as its dimer from C60. tandfonline.com
Hirsch's Method: Proposed synthetic routes towards diazafullerene C58N2. tandfonline.com
Gan's Method: Reported a route to synthesize azafullerene in the form of HC59N, derived from C60 in eight steps. This involves the formation of an epoxide group on a pentakis-adduct of C60, followed by cleavage to a diol derivative, and further treatment to yield a diketo-derivative with a 10-membered-ring opening. tandfonline.com
Other heteroatom-doped this compound, such as those containing sulfur (e.g., C59S), have been synthesized through reactions involving open-cage this compound, allowing for the insertion of heteroatoms into the cage rim. nih.gov
Regioselectivity and Stereoselectivity in C60 Derivatization
Controlling the regioselectivity (which specific carbons on the fullerene cage are functionalized) and stereoselectivity (the spatial arrangement of the added groups) is crucial for producing specific desired fullerene derivatives. nih.gov
Regioselectivity: The inherent structure of C60, with its nih.govnih.gov and nih.govnih.gov bonds, dictates its reactivity. Generally, nih.govnih.gov bonds are more reactive than nih.govnih.gov bonds in hollow fullerenes. nih.gov The strain energy in C60, approximately 8 kcal/mol (80% of its heat of formation), drives addition reactions towards the relief of this strain, leading to sp³ hybridized carbon atoms. libretexts.org
However, regioselectivity can be influenced by various factors:
Successive Electron Additions: Successive reductions of C60 (e.g., C60 to C60⁶⁻) can dramatically alter the regioselectivity of additions. For instance, in Diels-Alder reactions, the regioselectivity can shift from the usual nih.govnih.gov addition in neutral C60 to nih.govnih.gov addition when the fullerene is highly reduced (more than four added electrons). nih.gov This change is linked to alterations in the aromaticity of the five- and six-membered rings. nih.gov
Reaction Conditions and Reagents: Different synthetic methodologies or choice of reagents can lead to different regiomeric products. For example, specific protocols like Kräutler's methodology, based on topo-selective addition of bulky aromatic groups, allow for controlled addition on the equatorial fullerene region, enabling the preparation of symmetrical hexakis adducts. mdpi.com
Isomeric Adducts: While monoadducts typically form as a single isomer, polyfunctionalized this compound can yield numerous regioisomers. For example, up to eight regioisomeric biscycloadducts have been isolated from cycloaddition reactions of C60. fau.de For tetrafunctionalized this compound, common regioisomers include 1,2,3,4-isomers, 1,4,11,15-isomers, 1,2,4,15-isomers, and 1,2,3,16-isomers. fau.de For hexafunctionalized this compound, 1,2,3,4,5,6-isomers and 1,2,4,11,15,30-isomers are frequently encountered. fau.de
| Functionalization Degree | Common Regioisomers (Example) |
| Bisfunctionalized C60 | Up to 8 regioisomers fau.de |
| Tetrafuctionalized C60 | 1,2,3,4- (A), 1,4,11,15- (B), 1,2,4,15- (C), 1,2,3,16- (D) fau.de |
| Hexafunctionalized C60 | 1,2,3,4,5,6- (E), 1,2,4,11,15,30- (F) fau.de |
Stereoselectivity: The inherent three-dimensional structure of C60 also introduces stereochemical considerations. While the C60 cage itself has high symmetry, the addition of multiple groups can lead to various diastereomers or enantiomers. The choice of reagents and reaction conditions can be optimized to achieve desired stereochemical outcomes, although controlling stereoselectivity in C60 derivatization can be challenging, especially for higher additions. Strategies such as "tether remote" approaches have been explored to achieve high yield and regioselectivity for direct additions to C60, which also play a role in controlling stereochemistry.
Factors Influencing Reaction Regioselectivity
The regioselectivity of addition reactions to C60 is influenced by a complex interplay of steric and electronic factors, as well as specific reaction conditions.
Steric Effects: The bulkiness of the incoming addend plays a crucial role in directing the position and number of additions. Bulky adducts can limit further functionalization due to steric hindrance, promoting monosubstitution or preventing multiple additions at sterically crowded sites acs.orgbeilstein-journals.org. For instance, the 'landing' of large molecules like 9-vinylanthracene (B1293765) on C60 can lead to the puckering of C60 carbon atoms, with the number of attached molecules being primarily determined by steric effects researchgate.net.
Electronic Effects: The electronic properties of C60, such as its electron-accepting capability and HOMO-LUMO band gap, are significantly modulated by functionalization polimerbio.com. The inherent electronic structure of C60 dictates its reactivity as a dienophile in cycloaddition reactions, as seen with 1,2-benzoquinone (B1198763) (PubChem CID: 68676) researchgate.net. The electron-donating or electron-withdrawing nature of grafted groups on the C60 cage can alter its electron density, thereby influencing the regioselectivity of subsequent additions researchgate.netarxiv.orgpsu.edursc.org. For example, functionalization with amino or carboxamido groups can substantially change the HOMO-LUMO band gap, affecting subsequent reactivity and aqueous solubility arxiv.org. The adsorption energies of molecules on C60 are influenced by the electron-withdrawing ability of functional groups, following a trend: -NO2 > -CN > -COOH > -CHO > -H > -F > -CH3 > -OH > -NH2 researchgate.net.
Reaction Conditions: Reaction conditions, including the stoichiometry of reagents and the presence of catalysts, are critical for controlling regioselectivity. The number of equivalents of the addition reagent can determine the number of addends installed on the fullerene core thieme-connect.com. Temperature can also influence the yield and reversibility of fullerene-acene reactions, with higher temperatures often favoring reactants over adducts academie-sciences.fr. The use of Lewis acids can significantly enhance regioselectivity and prevent the formation of undesired polyfunctionalized byproducts, leading to better yields of monofunctionalized derivatives beilstein-journals.orgmdpi.com. For instance, Lewis acid-assisted nucleophilic substitution of fullerene epoxides (C60O, PubChem CID: 16211833) can achieve regioselective production of various this compound mdpi.com.
Spin-Density Algorithm: Beyond traditional steric and electronic considerations, the spin chemistry of C60 suggests that each act of derivatization induces a strong collective rearrangement of the molecule's structural, electronic, and spin systems mdpi.com. This rearrangement influences the energetically favorable sites for subsequent additions, dictating where the next addend will attach to avoid steric hindrances, as described by a bond-number distance from the previously anchored atom mdpi.com.
Strategies for Stereoisomer Control
The synthesis of this compound with controlled stereochemistry is particularly challenging, as multi-addition reactions often yield complex mixtures of geometric isomers, regioisomers, diastereomers, and racemates that are difficult to separate benthamscience.comrsc.org. Addressing this complexity requires specialized strategies.
Tether-Directed Approach: A widely employed strategy to overcome the low yield and selectivity in stepwise multiple additions is the use of tethers or linkers benthamscience.com. Tether-directed methodologies enable the selective synthesis of C60 multiple adducts by guiding subsequent additions to specific positions on the fullerene surface benthamscience.comrsc.org. A limitation of this method is that the tether typically remains attached to the fullerene, restricting the scope of products, unless cleavable linkers, such as dialkoxysilanes, are incorporated rsc.org.
Supramolecular Templating: Supramolecular approaches, detailed further in Section 2.2.3, also contribute significantly to stereoisomer control. By encapsulating C60 within molecular cages or nanohoops, the exposed reactive sites can be precisely controlled, thereby influencing the stereochemical outcome of addition reactions thieme-connect.comrsc.orgresearchgate.netudg.educhemrxiv.org.
Diastereoselective Cycloadditions: Certain cycloaddition reactions can be inherently diastereoselective. For example, the 1,3-dipolar cycloaddition of azomethine ylides (PubChem CID: 172909) to C60 (Prato reaction) can generate new stereogenic centers on the pyrrolidine (B122466) ring acs.orgresearchgate.net. The reaction proceeds with a preference for a specific face of the 1,3-dipole, leading to diastereomeric mixtures with defined ratios acs.orgresearchgate.netresearchgate.net. For instance, in the reaction of C60 with pregnen-20-carboxaldehyde (PubChem CID: 6445490), a diastereomeric mixture was formed in a 73:15 ratio acs.orgresearchgate.net.
| Reaction Type | Fullerene Reactant | Addend Type | Diastereomeric Ratio | Citation |
| Prato Cycloaddition | C60 | Pregnen-20-carboxaldehyde | 73:15 | acs.orgresearchgate.net |
| Prato Cycloaddition | C60 | Azomethine ylides (steroid-directed) | 70:30 or 26:74 | researchgate.net |
| Diels-Alder Cycloaddition | C60 | Bis(1,3-butadienyl)malonate (PubChem CID: 57404419) | Diastereoselective (60% yield) | rsc.org |
Table 1: Examples of Diastereoselectivity in C60 Functionalization
Diels-Alder (PubChem CID: 172605) reactions between C60 and acenes can also exhibit syn-diastereoselectivity, driven by favorable π–π stacking interactions between adjacent C60 moieties academie-sciences.fr.
Metal-Mediated Reactions: Metal-mediated azomethine ylide cycloaddition reactions, when conducted at low temperatures, have shown improved yields and higher diastereoselectivity compared to their thermal counterparts researchgate.net.
Supramolecular Approaches for Regioselective Synthesis of this compound
Supramolecular chemistry offers powerful strategies for controlling the chemo- and regioselectivity of C60 addition reactions, particularly for multi-functionalization, by exploiting non-covalent interactions to pre-organize reactants or mask specific sites.
Supramolecular Masks and Templates: The concept of "supramolecular masks" or templates involves encapsulating C60 within a molecular host, such as a metal-organic cage or a macrocycle. This confinement restricts the accessibility of reactive sites on the fullerene surface, dictating where the addends can attach thieme-connect.comrsc.orgresearchgate.netudg.educhemrxiv.org. For example, tetragonal prismatic nanocapsules have been used as supramolecular masks for regioselective Bingel cyclopropanation (PubChem CID: 16180360) of C60, allowing functionalization through the windows of the nanocapsule to yield isomerically pure bis-, tris-, and tetrakis-adducts chemrxiv.org. More sophisticated three-shell supramolecular masks have enabled the exclusive formation of the pure Bingel trans-3-bis-diethylmalonate-C60 adduct (PubChem CID: 16682705) with high selectivity rsc.orgudg.edu. The three-fold symmetry of organic cages can lead to surprisingly high selectivity for Prato reactions, furnishing specific tris-adducts thieme-connect.comrsc.org.
Host-Guest Chemistry and Non-Covalent Interactions: Host-guest interactions, driven by weak non-covalent forces such as π–π interactions, S–π interactions, and CH–π interactions, are central to supramolecular control rsc.orgosti.govmpg.deresearchgate.netcam.ac.uk.
Porphyrin-directed synthesis: Strong π–π interactions between two porphyrins (PubChem CID: 20600) have been utilized to achieve high regioselectivity for cis-substituted bis-adducts of C60 in Prato cycloaddition reactions thieme-connect.comrsc.org.
Macrocycle binding: Macrocycles like the perylene (B46583) diimide (P)–bithiophene (B) conjugated macrocycle (PBPB) can form supramolecular complexes with C60 (PubChem CID: 9400271) and C60-PCBM (PubChem CID: 10464205), enhancing electron mobility and influencing optoelectronic properties osti.gov.
Nanoring and Tweezers: Azobenzene-containing photoresponsive nanorings form 1:2 host-guest complexes with C60, confirmed by X-ray crystallography researchgate.net. Corannulene-based molecular tweezers (PubChem CID: 91937) also exhibit strong supramolecular binding to C60 rsc.org.
Metal-Organic Hosts: Metal-organic tetrahedrons can bind multiple C60 molecules in a host-guest fashion, and this encapsulation can tune the electron-accepting properties of the fullerenes cam.ac.uk.
| Supramolecular Host | Targeted Regioselectivity | Reaction Type | Key Interaction | Citation |
| Porphyrin | cis-1 bis-adduct | Prato cycloaddition | π–π interactions | thieme-connect.comrsc.org |
| Azobenzene template | e-selective bis-adduct | Bingel reaction | - | thieme-connect.com |
| Organic Cage (three-fold symmetry) | all-trans-3 tris-adduct | Prato reaction | Confinement, symmetry | thieme-connect.comrsc.org |
| researchgate.netCPP (Cycloparaphenylene) | trans-1, trans-2, trans-3 bis-adducts (mixture) | Bingel bis-addition | Supramolecular templating | rsc.orgudg.edu |
| Extended Pd-based cage + researchgate.netCPP | exclusive trans-3 bis-adduct | Bingel bis-addition | Three-shell supramolecular mask | rsc.orgudg.edu |
| Tetragonal Prismatic Nanocapsule | Equatorial bis-, tris-, tetrakis-adducts | Bingel cyclopropanation, Diels-Alder | Supramolecular mask, confinement | chemrxiv.org |
Table 2: Supramolecular Strategies for Regioselective C60 Functionalization
Multi-functionalization and Poly-functionalization Strategies
The ability to introduce multiple functional groups onto the C60 cage is crucial for creating derivatives with enhanced and diverse functionalities. However, the synthesis of multiply functionalized C60 (poly-functionalized C60) derivatives remains a significant challenge due to the propensity to form complex mixtures of geometric isomers with low yields and selectivity, often requiring tedious chromatographic separations benthamscience.comrsc.org. A general solution to this problem involves finding generic linkers or developing strategies that direct successive additions to desired positions benthamscience.com.
Sequential Derivatization Methods
Sequential derivatization involves a stepwise approach to functionalize the C60 core. While straightforward for mono-functionalization, extending this to multiple additions can be complex.
Stepwise Additions: Traditional stepwise additions to C60 typically result in mixtures of geometric isomers with low yields and limited selectivity benthamscience.com.
Protection-Deprotection Protocols: Complex syntheses may employ protection-deprotection strategies, as seen in the preparation of equatorial tetrakis dicarboxylic C60 (PubChem CID: 16180360) and hexakis this compound scielo.org.co.
Successive Cycloadditions: Combinations of different reaction types in a sequence can yield multi-adducts. For instance, the synthesis of e,e-trans-1-tris-adducts can be achieved via a successive nucleophilic cyclopropanation-[4+2]-cycloaddition sequence, demonstrating diastereoselectivity rsc.org.
Step-by-Step C60Cl6 Functionalization: A regioselective step-by-step approach utilizing C60Cl6 (PubChem CID: 15444985) as a precursor allows for the synthesis of novel C60Ar5Th′Th′′H compounds with three different types of functional aromatic addends rsc.org.
Prato Reaction as a Versatile Intermediate: The Prato reaction, a 1,3-dipolar cycloaddition of azomethine ylides to C60, yields fulleropyrrolidines (PubChem CID: 10464205, for PC61BM, a common fulleropyrrolidine derivative) acs.orgacs.org. This reaction provides a stable C60 pyrrolidine bis-carboxylic acid derivative (PubChem CID: 71295963) that serves as a versatile scaffold for further derivatization acs.orgnih.gov. This intermediate can be easily functionalized with amine derivatives or peptides, even under solid-phase conditions, and its anhydride (B1165640) intermediate can be used to introduce multiple functional moieties acs.org.
One-Pot Synthesis of Poly-functionalized this compound
One-pot synthesis strategies aim to simplify the functionalization process by introducing multiple groups in a single reaction vessel, offering a more efficient and convergent route to poly-functionalized this compound.
Convergent Organocopper Reagent Addition: A significant advancement is the one-step preparation of polyfunctionalized fullerene derivatives through the regioselective penta-addition of functionalized organocopper reagents to C60 acs.orgacs.orgfigshare.com. This method allows for the introduction of five functional groups (e.g., aryl, alkenyl, methyl, silyl-methyl) onto the C60 skeleton in a convergent manner, often with good to quantitative yields acs.orgacs.org. For example, C60Ar5H (PubChem CID: 71754026 for C60Ph5H) compounds have been synthesized in large quantities using this approach acs.org.
Lewis Acid-Assisted Transformations: The chemical transformation of regioisomerically pure fullerene polyepoxides (C60On, PubChem CID: 16211833 for C60O) in the presence of Lewis acid catalysts (e.g., toluene with a Lewis acid) offers an efficient synthetic route to a variety of polyfunctionalized this compound while maintaining the epoxy ring arrangement mdpi.com.
Solvent-Free Covalent Functionalization: Simple, one-step, and solvent-free covalent functionalization of C60 with amino-substituted crown ethers (e.g., 4'-aminobenzo-15-crown-5, PubChem CID: 165682) via thermal activation has been reported nih.gov. This approach is considered environmentally friendly and facilitates the attachment of multiple arms to the C60 core nih.govresearchgate.net.
Free-Radical Polymerization: C60 can serve as a core for star-like polymers, where multiple polymer arms are attached. For example, C60-polymethylmethacrylate (PMMA) copolymers (PubChem CID: 16212001 for PMMA) with up to six PMMA chains have been synthesized via free-radical polymerization, yielding soluble polyfunctional polymers researchgate.net.
Non-Covalent Functionalization and Supramolecular Assembly of this compound
Beyond covalent bond formation, non-covalent functionalization and supramolecular assembly offer powerful routes to create this compound with tunable properties, relying on reversible weak interactions. Supramolecular assemblies are chemical structures organized by non-covalent bonds, including hydrogen bonds, π–π interactions, van der Waals forces, and coordination bonds aip.orgacs.org.
Driving Forces for Non-Covalent Interactions:
Hydrophobic Interactions: The inherent hydrophobicity of pristine C60 drives its aggregation in polar solvents like water aip.orgacs.orgnih.gov. Amphiphilic this compound, possessing both hydrophobic and hydrophilic moieties (e.g., amphifullerene AF-1, PubChem CID: 16218671), readily self-assemble in aqueous solutions aip.orgnih.gov.
π–π Interactions: The electron-rich π-system of C60 makes it an excellent building block for interactions with other aromatic systems. These interactions are crucial in host-guest complex formation, such as between C60 and macrocycles like PBPB osti.gov, porphyrins thieme-connect.comrsc.org, or corannulene-based molecular tweezers rsc.org.
Electrostatic Interactions: Charged functional groups on C60 can drive self-assembly through charge repulsion between ionic groups, leading to the formation of non-spherical micelles or other aggregates arxiv.orgaip.org.
Host-Guest Systems: In these systems, C60 or its derivatives act as "guest" molecules encapsulated within "host" molecules.
Cyclodextrins (CDs): C60 (PubChem CID: 9400271) forms reversible 1:1 inclusion complexes with cyclodextrins (α-CD (PubChem CID: 439327), β-CD (PubChem CID: 444041), γ-CD (PubChem CID: 439328)), where C60 is located inside the cyclodextrin (B1172386) cavity researchgate.netarxiv.org.
Metallosupramolecular Receptors: Surface-supported metallosupramolecular receptors with nanocavities can reversibly bind C60 through non-covalent interactions, allowing for single-molecule level studies of host-guest binding mpg.de.
Metal-Organic Capsules: Porphyrin-edged metal-organic tetrahedrons can form host-guest complexes with multiple C60 equivalents, influencing their electron-accepting properties cam.ac.uk.
Self-Assembly of this compound:
Aggregation in Solvents: Pristine C60 is virtually insoluble in polar solvents and tends to form colloidal systems ("nano-C60") aip.org. In both polar and non-polar solvents, C60 and its derivatives can form self-assembled molecular clusters, whose size and shape can be modulated by structural modifications or solvent properties aip.orgacs.orgnih.govscispace.comlmaleidykla.lt.
Morphologies: Various morphologies have been observed:
Spherical droplets/nanoparticles: Formed by pristine C60 or phenyl-C61-butyric acid methyl ester (PC61BM, PubChem CID: 10464205) in non-polar solvents aip.orgacs.orgnih.gov.
Cylindrical shapes/nanowhiskers (FNWs): Formed by amphiphilic this compound in aqueous solutions, driven by charge repulsion of ionic groups aip.orgacs.orgnih.gov. FNWs can range from 1 to 6 µm in length acs.orgnih.gov.
Fractal nanoaggregates: Formed in mixed solvents like xylene/tetrahydrofuran (PubChem CID: 8023, 8072), with diameters up to ~135 nm scispace.comlmaleidykla.lt.
Buckysomes: Spherical vesicles formed by the self-assembly of amphiphilic this compound like AF-1, featuring a C60 core with hydrophobic and hydrophilic moieties nih.gov.
Supramolecular Hydrogels: Functionalized this compound, such as those modified with tetraethylene glycol (TEGylated C60), can self-assemble in aqueous solution into supramolecular hydrogels with distinct hierarchical structures gre.ac.uk.
Influence of Solvent on Assembly: The nature of the solvent significantly impacts the self-assembly behavior and the resulting morphology of C60 aggregates. For example, C60 aggregates in toluene can show a crystalline face-centered cubic (fcc) structure, forming nanowhiskers and quasispherical nanostructures, while in water, the aggregates tend to be amorphous with no well-defined shape acs.orgnih.gov. The initial concentration of C60 in the solvent medium also determines the final geometric dimensions of the nanoaggregates scispace.comlmaleidykla.lt.
Applications of Non-Covalent Assemblies: These supramolecular assemblies of this compound find applications in molecular electronics, sensors, and drug delivery systems due to their modulated electronic properties and controlled organization polimerbio.comresearchgate.netosti.govnih.govchemicalbook.com. They can act as electron acceptors for energy conversion and storage, and as electron carriers/mediators in biosensors rsc.orgchemicalbook.com.
Host-Guest Interactions with this compound
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the non-covalent binding of a guest molecule within the cavity of a host molecule fau.de. This compound, with their distinctive spherical and electron-accepting properties, serve as versatile guests or can be incorporated into host structures themselves rsc.org. The driving forces behind these interactions typically include van der Waals forces, π-π stacking, and charge transfer interactions aip.org.
Detailed research findings highlight the significant role of this compound in forming stable host-guest complexes. For instance, macrocycles and cages that strongly bind to C60 can be utilized to direct the selective functionalization of fullerenes, enabling the preparation of single-isomer addition products researchgate.net. Cycloparaphenylenes ([n]CPPs), a class of molecular hosts, have shown significant interest in supramolecular chemistry due to their ability to form novel host-guest complexes with fullerenes, including C60 and C70 fau.de. Studies have identified novel complexes featuring fullerene guests like C60, C70, and Li+@C60 fau.de. Furthermore, the complexation behavior of CPP derivatives such as Aza acs.orgCPP, N-methylaza acs.orgCPP, and benzyl (B1604629) Lasso-CPP with C60 and C70 has been thoroughly investigated, focusing on their fragmentation behavior and relative complex stabilities fau.de.
Porphyrins, particularly when combined with crown ethers, have also demonstrated enhanced binding to this compound. This is often attributed to a combination of π-stacking interactions between the C60 sphere and the porphyrin moiety, alongside ammonium-crown ether hydrogen bonding interactions, which can increase association constants by orders of magnitude electrochem.org. For example, a shift in the first reduction of C60 in an electron-donor-acceptor conjugate incorporating porphyrins indicated the inclusion of C60 within the porphyrin "jaws" researchgate.net.
Another significant area of research involves the host-guest interactions between functionalized fullerenes and single-walled carbon nanotubes (SWCNTs), forming "peapod" structures. Raman spectroscopy studies have revealed diameter-selective interactions between fullerene derivatives and SWCNTs, with the encapsulation of functionalized fullerenes directly impacting the electronic structure of SWCNTs mdpi.com. The appearance of radial-breathing-mode (RBM) peaks at specific wavelengths confirms these interactions, demonstrating a size effect of the fullerene derivative's side group on encapsulation and surface attachment mdpi.com.
Table 1: Examples of Host-Guest Interactions with this compound
| Host Molecule/System | Guest Molecule/Derivative | Primary Interaction Forces | Key Findings/Applications |
| [n]Cycloparaphenylenes ([n]CPPs) fau.de | C60, C70, Li+@C60 fau.de | π-π interactions, van der Waals interactions | Selective binding, potential for separation of fullerene mixtures fau.deresearchgate.net |
| Porphyrin-crown ether conjugates electrochem.org | C60 derivative with ammonium (B1175870) unit electrochem.org | π-stacking, ammonium-crown ether hydrogen bonding electrochem.org | Enhanced association constants, improved stability of complexes electrochem.org |
| Single-walled carbon nanotubes (SWCNTs) mdpi.com | Pristine C60, functionalized this compound mdpi.com | Diameter-selective interactions | Formation of "peapod" structures, electronic structure modulation of SWCNTs mdpi.com |
Self-Assembly of this compound into Ordered Nanostructures
The self-assembly of this compound involves the spontaneous organization of molecules into well-defined, ordered nanostructures driven by non-covalent interactions nih.govresearchgate.net. The unique geometry and electronic properties of the fullerene cage, combined with strategically designed functional groups, allow for the formation of diverse nanoscale architectures researchgate.netnih.gov.
Amphiphilic this compound, possessing both hydrophobic and hydrophilic moieties, are particularly adept at self-assembling in aqueous and non-aqueous solutions nih.govresearchgate.net. These derivatives can form a variety of supramolecular structures, including vesicles, micelles, nanotubes, nanofibers, and spherical aggregates, often referred to as "buckysomes" in the case of vesicles nih.govresearchgate.netpsu.eduresearchgate.net. The morphology of the resulting nanostructures is influenced by the molecular design, specifically the volume and length of the attached chains nih.govresearchgate.net. For instance, a fullerene monomer (AF-1) with a Newkome-like dendrimer unit (hydrophilic) and lipophilic C12 chains can self-assemble into both vesicular structures and long cylindrical micelles nih.govresearchgate.net. The formation of these structures has been characterized using techniques such as cryogenic electron microscopy (Cryo-EM), transmission electron microscopy (TEM), and dynamic light scattering (DLS) nih.govresearchgate.net.
Driving forces for the self-assembly of this compound include hydrophobic interactions, hydrogen bonding, and π-π stacking psu.edutandfonline.com. For example, fulleropyrrolidine derivatives with ammonium functionalities demonstrate enhanced amphiphilic character, leading to controlled self-assembly into various shaped nanostructures, including film monolayers and organic-inorganic hybrids psu.edu. Ionic fullerenes, such as C60-N,N′-dimethylpyrrolidinium iodide (C60-DMePyI), have been shown to self-organize into nanosheets and nanofibers in binary liquid mixtures, with the crystal systems of these aggregates being monoclinic cambridge.org.
The self-assembly of C60 on surfaces, such as highly oriented pyrolytic graphite (HOPG), has also been observed, leading to the formation of ordered chain-like structures and quasi-close-packed monolayers, where the interaction between the molecule and the substrate plays a critical role hu-berlin.deresearchgate.net.
These ordered nanostructures of this compound find applications in various fields due to their tailored properties. Amphiphilic C60 fullerenes modified with dendritic moieties and fatty acid side chains are attractive for applications that benefit from vesicle-like self-assembly and the ability to encapsulate molecules nih.gov. Their potential spans areas such as organic photovoltaics (as active components in solar cells) hu-berlin.de, biomedical imaging, and catalysis researchgate.net. For instance, amphiphilic fulleropyrrolidine derivatives have shown applicability in materials, polymer, biological, and medicinal chemistry psu.edu.
Table 2: Self-Assembly of this compound and Resulting Nanostructures
| C60 Derivative Type | Functional Groups/Modifications | Nanostructure Formed | Driving Forces | Characterization Techniques |
| Amphiphilic Fullerene Monomer (AF-1) nih.govresearchgate.net | Newkome-like dendrimer unit (hydrophilic), C12 lipophilic chains nih.govresearchgate.net | Vesicles ("Buckysomes"), cylindrical micelles nih.govresearchgate.net | Hydrophobic interactions, pH-sensitive assembly nih.govresearchgate.net | Cryo-EM, TEM, DLS nih.govresearchgate.net |
| Ionic Fullerene (C60-N,N′-dimethylpyrrolidinium iodide) cambridge.org | Ionic groups (N,N′-dimethylpyrrolidinium iodide) cambridge.org | Nanosheets, nanofibers cambridge.org | Intermolecular forces, solvent mixture effects cambridge.org | SEM, Raman spectroscopy, XRD cambridge.org |
| Amphiphilic Fulleropyrrolidine Derivatives psu.edu | Ammonium functionalities psu.edu | Film monolayers, various shaped nanostructures, organic-inorganic hybrids psu.edu | Amphiphilic character, molecular packing psu.edu | TEM, Langmuir techniques psu.edu |
| Pristine C60 (on surfaces) hu-berlin.deresearchgate.net | - | Chain-like structures, quasi-close-packed monolayers, clusters hu-berlin.deresearchgate.net | Molecule-substrate interactions, π-π interactions hu-berlin.deresearchgate.net | STM hu-berlin.deresearchgate.net |
Green Chemistry Principles in C60 Derivative Synthesis
The synthesis of this compound often involves complex procedures that can be resource-intensive and generate hazardous waste. Applying green chemistry principles aims to mitigate these environmental impacts by designing more sustainable and efficient synthetic routes royalsocietypublishing.org. Green chemistry emphasizes twelve core principles, including waste prevention, atom economy, use of less hazardous chemical syntheses, and design for energy efficiency tradebe.comyale.edu.
One significant challenge in fullerene chemistry, including derivative synthesis, has been the efficient production and purification of C60 itself, which historically relied on batch processes that are difficult to scale up u-tokyo.ac.jp. The purification of C60 is often an environmental hotspot in its production process researchgate.net. Traditional purification methods, such as chromatography, require large amounts of stationary and mobile phases, making them challenging to scale u-tokyo.ac.jp.
In the context of C60 derivative synthesis, green chemistry principles advocate for:
Waste Prevention : Designing reactions to prevent waste generation rather than treating it post-synthesis tradebe.comyale.edu.
Atom Economy : Maximizing the incorporation of all starting materials into the final product, thus minimizing waste tradebe.comyale.edu. For instance, the environmental factor (E-factor) and atom economy are key metrics for evaluating the sustainability of a synthesis process royalsocietypublishing.org.
Less Hazardous Chemical Syntheses : Employing and generating substances with minimal toxicity to human health and the environment tradebe.comyale.edu.
Safer Solvents and Auxiliaries : Avoiding or minimizing the use of hazardous solvents, separation agents, and other auxiliary chemicals, and using innocuous alternatives when necessary acs.orgtradebe.comyale.edu. Research on alternative green solvents, including plant-based oils like olive oil and linseed oil, for fullerene purification exemplifies this principle researchgate.net.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements acs.orgyale.edu.
Use of Renewable Feedstocks : Utilizing starting materials that are renewable instead of depletable tradebe.comyale.edu.
Catalysis : Employing catalytic reagents which are effective in small amounts and can facilitate multiple reactions, rather than stoichiometric reagents that are consumed in excess tradebe.comyale.edu.
Avoiding Unnecessary Derivatization : Minimizing or avoiding the use of blocking or protecting groups and temporary modifications, as these steps require additional reagents and generate waste acs.orgtradebe.comyale.edu.
Recent innovations in greener synthetic methods for this compound include solvent-free techniques, microwave-assisted reactions, and aqueous media-based processes royalsocietypublishing.org. For example, the direct synthesis of fullerenol (polyhydroxylated fullerene) from pristine C60 via acoustic cavitation in the presence of hydrogen peroxide has been reported as a facile, one-step, and faster method that requires fewer solvents for separation and purification rsc.org. This approach also reduces reaction time and simplifies the separation of unreacted C60 rsc.org.
Challenges and Innovations in Scalable Synthesis of this compound
The scalable synthesis of this compound presents several challenges that hinder their widespread industrial application. A primary difficulty lies in the inherent complexity of fullerene functionalization reactions, which often result in mixtures of regioisomers, diastereomers, or racemates that are difficult to separate and purify researchgate.net. The purification of C60 itself, a prerequisite for derivative synthesis, can be problematic due to the large amounts of stationary and mobile phases required for chromatographic separation, making it difficult to scale up u-tokyo.ac.jp.
Another significant challenge is the cost and availability of starting materials, especially purified C60 u-tokyo.ac.jp. Despite advancements in C60 production since 2003, which have made parent fullerenes more affordable, the purification of specific C60 isomers (e.g., C60 from C70 and higher fullerenes) remains a crucial and often expensive step u-tokyo.ac.jp. Traditional arylation methods for C60, for instance, typically rely on expensive organometallic reagents like Grignard reagents, posing a drawback for industrial-scale applications u-tokyo.ac.jp.
Innovations aimed at overcoming these challenges include:
Continuous Flow Synthesis : This approach offers significant advantages for scalability, safety, and efficiency compared to traditional batch processes rsc.orgacs.orggoogle.comacs.org. For example, microwave-assisted continuous flow synthesis has enabled the scalable and selective production of C60/indene (B144670) monoadducts, which are key materials for organic photovoltaics rsc.orgacs.orgresearchgate.net. This method allows for high temperatures and short residence times, uniquely enabling selective synthesis and high productivity (e.g., 1.1 g/h of indene-C60 monoadduct) rsc.orgacs.orgresearchgate.net. Continuous flow processing with a vortex fluidic device (VFD) has also been developed for the quantitative formation of C60@graphene composite spheres, offering controlled size distribution and high yield acs.org.
Improved Purification Techniques : Development of more efficient and less resource-intensive purification methods is crucial. While chromatography is widely used, alternative strategies are being explored to mitigate its scalability issues u-tokyo.ac.jp.
Novel Catalytic and Reagent Systems : Research focuses on developing inexpensive and efficient catalytic systems. For example, FeCl3-mediated polyarylation of C60 using aryl halides has been reported as a facile and inexpensive procedure that achieves almost quantitative conversion of C60, yielding mixtures of arylated products u-tokyo.ac.jpdntb.gov.ua. This method offers a cost-effective route to industrially useful materials u-tokyo.ac.jp.
Automation : Automation of synthetic steps can improve reproducibility, reduce human error, and facilitate larger-scale production.
Addressing these challenges is critical for the transition of this compound from laboratory curiosities to commercially viable materials across diverse applications, including electronics, renewable energy, and biomedicine electrochem.orgu-tokyo.ac.jp.
Theoretical and Computational Investigations of C60 Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily Density Functional Theory (DFT), serve as indispensable tools for scrutinizing the electronic properties and reactivity patterns of C60 derivatives. These methods enable a deep understanding of how functionalization and structural modifications influence their fundamental characteristics.
Density Functional Theory (DFT) Studies on C60 Derivative Electronic Properties
Density Functional Theory (DFT) is widely employed to investigate the electronic properties of this compound, offering insights into their structural, electronic, optical, and electron mobility features. Various DFT functionals, such as B3LYP, PBE, PBE0-D3, CAM-B3LYP, LDA, and GGA, are utilized, with the choice of functional often influencing the accuracy of the results iau.irresearchgate.netoiccpress.comtsijournals.comresearchgate.netresearchgate.netnih.govmdpi.comcsic.es. For instance, the PBE functional has demonstrated reliability in describing fullerene systems, while the B3LYP functional can yield less accurate HOMO-LUMO gaps for C60 researchgate.net.
DFT studies reveal that the addition of functional groups or the encapsulation of atoms significantly alters the electronic landscape of the C60 cage. For example, calculations on C60 and its adducts with oxygen atoms have shown that the addition of oxygen atoms reduces the energy gap, although this reduction is independent of the increasing number of added atoms tsijournals.com. Similarly, DFT calculations on endohedral fullerenes, where group V elements like nitrogen (N), antimony (Sb), or bismuth (Bi) are encapsulated within the C60 cage, indicate that the presence of these foreign atoms perturbs the energy levels and can significantly decrease the band gap, suggesting an increase in conductivity and reactivity researchgate.net. Studies also highlight the impact of structural distortion on optoelectronic properties, where compression or stretching of fullerene structures can lead to narrowing of electronic gaps and enhanced optical absorption oiccpress.com.
HOMO-LUMO Energy Gap Analysis of Functionalized C60
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Eg) is a critical parameter that dictates the electronic and optical properties of this compound, including their conductivity and reactivity. Computational studies consistently show that functionalization profoundly influences this gap tsijournals.comresearchgate.netresearchgate.netmdpi.comkyoto-u.ac.jparxiv.org.
For pristine C60, the HOMO-LUMO gap is relatively large (e.g., around 1.65 eV to 1.9 eV), reflecting its electrophilic character due to highly degenerate HOMO and LUMO orbitals researchgate.netrsc.orgtdx.cat. However, functionalization often leads to a reduction in this gap. For instance, the widely studied fullerene derivative, Phenyl-C61-butyric acid methyl ester (PCBM), exhibits a reduced HOMO-LUMO gap compared to pristine C60, typically around 1.46 eV researchgate.netrsc.org. This reduction in the energy gap is crucial for its application in organic solar cells, as it facilitates electron transfer.
The nature and number of functional groups also play a significant role. Amino- and carboxamido-functionalization of C60 can lead to both smaller and larger band gaps depending on the number of grafted groups. Generally, the band gap tends to increase almost uniformly as the number of polar groups increases, which can be attributed to the stepwise decrease in unsaturated carbon atoms arxiv.org. Encapsulation of atoms, such as nitrogen or antimony within the C60 cage, has also been shown to significantly decrease the energy gap, enhancing the complex's reactivity researchgate.net.
Table 1: Representative HOMO-LUMO Energy Gaps of C60 and Selected Derivatives
| Compound / Derivative Type | HOMO-LUMO Energy Gap (eV) | Reference |
| Pristine C60 | 1.65 - 1.9 | researchgate.netrsc.orgtdx.cat |
| PCBM | ~1.46 | researchgate.netrsc.org |
| C60 + Oxygen Adducts | Reduced compared to C60 | tsijournals.com |
| N@C60 (Nitrogen Encapsulated) | Smaller than C60 | researchgate.net |
| Sb@C60 (Antimony Encapsulated) | Significantly smaller than C60 | researchgate.net |
| Gd@C60(CF3)n (Trifluoromethylated) | Significantly widened by an order of magnitude with CF3 groups. For Gd@C60(CF3)3, 1.4 eV | kyoto-u.ac.jp |
| Amino-functionalized C60 (n=1-4) | Smaller than C60 | arxiv.org |
| Amino-functionalized C60 (n=5-9) | Larger than C60 | arxiv.org |
Charge Transfer and Distribution in C60 Derivative Systems
Computational methodologies, including Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis, are extensively used to elucidate charge transfer (CT) processes and electron distribution within C60 derivative systems nih.govmdpi.comcore.ac.ukacs.org. These investigations are particularly relevant for understanding the performance of this compound in optoelectronic applications like organic photovoltaics.
The charge distribution in fullerene cages, such as C60, is generally observed to be slightly above the inner surface, influenced by the orientation of their π orbitals in the spherical system nih.gov. In donor-acceptor systems, this compound often act as electron acceptors. Computational models reveal that the effective energy gap in functionalized fullerenes can be very close to that of other functionalized fullerenes, with optical transitions from orbitals below HOMO playing a significant role in absorption mdpi.com.
Charge transfer efficiency is a critical factor in the functionality of these materials. For instance, in ternary solar cells employing two fullerene derivatives (e.g., PC60BM and PC70BM), the electron distribution between the acceptors can be quantified. Studies suggest an "alloying effect," where the individual fullerene molecules contribute to an averaged, effective LUMO level, influencing the charge transfer dynamics arxiv.org. Moreover, the presence of encapsulated ions can dramatically influence charge transfer. For example, lithium-encapsulated C60 (Li+@C60) demonstrates enhanced reactivity and charge transfer properties due to the Lewis acid character of the encapsulated Li+ ion, which effectively lowers the LUMO level of the C60 cage, promoting electron acceptance from suitable donor molecules beilstein-journals.org. The electron transfer rate and electron lifetime, crucial for device performance, can also be theoretically predicted using frameworks like Marcus theory nih.gov.
Molecular Dynamics Simulations of C60 Derivative Systems
Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic behavior of C60 derivative systems, particularly in understanding their self-assembly processes in various environments.
Self-Assembly Mechanisms of C60 Derivative Aggregates
Amphiphilic this compound, characterized by both hydrophobic fullerene cores and hydrophilic functional groups, are known to aggregate in aqueous solutions, forming diverse supramolecular structures such as nanosized hollow spherical vesicles researchgate.net. The driving forces behind these aggregations are primarily hydrophobic interactions between the apolar patches of the C60 cages, which seek to minimize their exposure to the polar solvent uq.edu.au. Electrostatic interactions between charged moieties and hydrogen bonds also contribute significantly to the stabilization of these assemblies uq.edu.au.
MD simulations reveal that the ultimate shape and morphology of the assembled nanostructures are highly dependent on the geometrical characteristics of the C60-units and the attached chains. For instance, short hydrophilic groups tend to promote the formation of spherical aggregates, whereas longer ionic groups often favor the development of linear structures like rod-like or cylinder-like aggregates. This behavior mirrors the aggregative patterns observed in phospholipids, which are governed by head group size, molecular volume, and solvent-exposed areas uq.edu.au.
Furthermore, quantum chemical molecular dynamics simulations have been instrumental in unraveling the intricate formation mechanisms of buckminsterfullerene (B74262) C60 itself from carbon vapor. These simulations have led to the conceptualization of "size-up" and "size-down" scenarios, collectively termed the "shrinking hot giant" road, which explain the dynamic self-assembly of C60 and larger fullerenes under non-equilibrium conditions, such as those found in hot carbon vapor nih.govacs.orgresearchgate.net. Coarse-grained MD simulations are also employed for studying larger, more disordered assemblies, enabling the exploration of the effects of energetic and configurational disorder on electronic states and polaron formation core.ac.uk.
Intermolecular Interactions in C60 Derivative Architectures
The behavior and properties of this compound in various applications, such as in organic photovoltaics, drug delivery, and self-assembly, are heavily influenced by their intermolecular interactions. Computational approaches, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are instrumental in elucidating these interactions.
For instance, in the context of lipid bilayers, molecular dynamics simulations have been used to study the interactions of C60 and its hydroxyl derivatives, such as C60(OH)n. These studies reveal that C60 molecules can spontaneously translocate into the hydrophobic core of lipid membranes and remain there, potentially altering the bilayer's properties and causing deformation redalyc.orgnih.gov. Hydroxyl derivatives, like C60(OH)4, have shown suitable free energy profiles for passing through lipid bilayers redalyc.org. The extent of functionalization on this compound significantly impacts their interactions with lipid bilayers redalyc.org.
Computational studies also highlight the importance of hydrophobic interactions in the formation of complexes between this compound and target proteins, such as HIV protease (HIVP). The hydrophobic nature and similar size of the C60 molecule and the active site of HIVP provide a driving force for complex formation plos.org. For example, the C60 derivative bis(phenethylaminosuccinate)C60 was found to exhibit good inhibitory activity against HIV-1, with computational studies supporting its binding to the active pocket of the PA endonuclease plos.orgplos.org. Similarly, water-soluble this compound have demonstrated promising binding affinities with various drug targets, sometimes even surpassing known inhibitors, primarily due to numerous hydrophobic interactions within the active sites nih.gov.
In aggregated states, C60-C60 intermolecular interactions are significant. For example, in self-assembled C60 layers on surfaces like epitaxial graphene, the C60-C60 Coulomb interaction and the C60-graphene interaction are critical in determining the self-assembled configuration, with the C60-C60 intermolecular interaction often playing a more dominant role in establishing the equilibrium orientation of individual molecules rsc.org.
Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to investigate enantioselective interactions between C60 and its derivatives with chiral molecules like L-histidine. These studies suggest that hydrogen bonding forces contribute significantly to the complex formation, with calculated intermolecular forces, atomic charge flow, binding energy, and dipole moments aligning with observed enantioselective interactions nih.gov.
Prediction of Spectroscopic Signatures of this compound
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively used to predict the spectroscopic signatures of this compound, including UV-Vis, Infrared (IR), and Raman spectra. These predictions are crucial for experimental characterization and understanding the electronic and vibrational properties of these complex molecules.
For UV-Vis spectroscopy, TD-DFT calculations are routinely applied to predict absorption and emission spectra. Studies have shown that TD-DFT, particularly with generalized gradient approximation (GGA) functionals like PBE, can provide good agreement for dipole-allowed transitions and model the vibrational structure of absorption and emission spectra of fullerenes and their derivatives, such as C60Cl30 and N-methylfulleropyrrolidines (C60NMP) psu.eduarxiv.org. While TD-DFT may systematically underestimate excitation energies, applying scaling factors can lead to good agreement with experimental data psu.eduarxiv.orgarxiv.org. For example, TD-PBE simulations of vibronic spectra of C60 show good agreement with experimental spectra when systematic errors are considered psu.edu. The choice of functional (e.g., B3LYP vs. PBE) and basis set can influence the accuracy of predicted excitation energies acs.org. The aggregate state can also significantly affect the optical properties, leading to redshifts in absorption spectra when C60 molecules form clusters arxiv.orgresearchgate.net.
The prediction of IR and Raman spectra is also a significant application. DFT computations can predict vibrational frequencies and normal modes with high accuracy, often showing excellent agreement with experimental IR and Raman spectra of C60 and its derivatives psu.edu. Distorting the C60 cage through functionalization or ionization can reduce its symmetry, leading to more active infrared features that can be predicted computationally oup.com. For example, a "VibFullerene" database has been compiled, providing systematically studied theoretical IR vibrational frequencies and intensities for various fullerene derivatives, such as C60+, C60H+, C60O+, and C60OH+, which are vital for astrophysical detection efforts using instruments like the James Webb Space Telescope (JWST) arxiv.orgoup.com.
Furthermore, computational methods are used to link spectroscopic properties to electronic structure. For instance, the reduction potentials of C60(CF3)n derivatives correlate linearly with DFT-predicted LUMO energies, demonstrating how computational spectroscopy can elucidate structure-property relationships nih.gov.
Computational Design and Rational Engineering of Novel this compound
Computational methods are indispensable tools for the rational design and engineering of novel this compound with tailored properties for specific applications. This involves predicting electronic structures, optimizing geometries, and screening potential candidates before experimental synthesis.
Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structures and magnetic properties of C60 fullerene derivatives, particularly for applications in polymer solar cells (PSCs) nih.govresearchgate.netnih.gov. The goal is often to improve their efficiency as acceptor materials. For example, DFT studies have successfully correlated properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy level, chemical hardness, and static dipole polarizability of PC60BM-like fullerene derivative acceptors with the experimental open-circuit voltage (Voc) of PSCs nih.govresearchgate.net. This enables the prediction of the best fullerene acceptor match for specific donor polymers like P3HT nih.govresearchgate.net.
Researchers have proposed new fullerene derivatives with enhanced photovoltaic properties compared to traditional PC60BM acceptors, based on computational predictions nih.govresearchgate.net. The rational design often focuses on modifying side chains to tune electron affinity, band gap, and charge transport properties researchgate.net. For instance, adjusting the type and number of addends on C60 and C70 derivatives can modulate the LUMO energy within 0.4 eV and the HOMO energy within 0.7 eV, significantly impacting their performance in organic solar cells nih.gov. Specific addends like indene (B144670) and quinodimethane have been predicted to enhance electron and hole transport rates compared to PC60BM nih.gov.
Computational approaches are also used to design porous organic cages for C60 encapsulation. Evolutionary algorithms, combined with computational screening, have been employed to identify host cages with optimal cavity sizes, high structural symmetry, and strong binding affinity towards C60. These designed cages are often chemically feasible and similar to those already synthesized, increasing the likelihood of experimental realization nih.govresearchgate.net.
A crucial aspect of computational design is the ability to predict various properties that dictate material functionality. This includes not only electronic properties (HOMO, LUMO, band gap) but also thermodynamic stability, charge transfer rates, and interactions with other materials nih.govacs.orgarxiv.org. For instance, the effect of different addends and crystallinity on the band structure, charge transport, and optical properties of C60 and C70 derivatives has been systematically studied using DFT and Density Functional Tight Binding (DFTB), providing guidance for selecting fullerene derivatives as acceptors or electron transport layers in solar cells nih.govu-strasbg.fr.
The predicted Power Conversion Efficiency (PCE) for designed fullerene derivatives in PSCs can range significantly (e.g., from 7.96% to 23.01% for this compound), demonstrating the potential of computational design to identify high-performance candidates nih.govosti.govmdpi.com.
Machine Learning Applications in C60 Derivative Research
Machine learning (ML) has emerged as a powerful tool in C60 derivative research, accelerating materials discovery, property prediction, and the optimization of synthesis and characterization processes. ML techniques offer the potential to reduce computational costs, shorten development cycles, and enhance predictive accuracy in materials science researchgate.net.
One significant application is the prediction of various properties of this compound. For instance, ML models based on graph neural networks (GNNs) have been developed to accurately predict the thermodynamic and photochemical properties of fullerenols, such as C60(OH)n. By incorporating interpretable descriptors like atomic labels, bond lengths, and bond angles, these GNN models can achieve over 90% accuracy in predicting thermodynamic stability, as well as electronic properties like HOMO, LUMO, and the energy gap acs.orgnih.gov.
ML is also used for property prediction in the context of solar cell applications. Quantitative Structure-Property Relationship (QSPR) models, often developed using genetic algorithms and multiple linear regression, are employed to predict the Power Conversion Efficiency (PCE) of fullerene derivatives as polymer solar cell acceptors. These models, built upon molecular descriptors, demonstrate good statistical results and can identify quantum-chemical descriptors that significantly influence PCE values nih.govosti.govmdpi.comresearchgate.net.
Beyond electronic and thermodynamic properties, ML has been applied to predict solubility. Models using multiple linear regression and feed-forward computational neural networks (CNNs) have been developed to predict C60 solubility in various solvents based on solvent molecular structure descriptors, achieving high accuracy in predicting solubility across a diverse range of solvents acs.org.
In the realm of biological and environmental applications, ML, including neural network algorithms, has been applied to predict the binding affinity of fullerene derivatives to proteins associated with aquatic toxicity. Cheminformatics tools, in conjunction with ML models like Counter-Propagation Artificial Neural Networks (CPANN), help analyze chemical space to determine features responsible for toxic effects, aiding in regulatory toxicology and reducing the need for extensive experimental testing mdpi.com. ML-assisted models have also been proposed to predict the efficacy of chemotherapy drugs modified with C60 fullerene derivatives mdpi.com.
Furthermore, ML plays a role in interpreting complex spectroscopic data. For example, machine learning is well-suited for analyzing intricate Raman spectra of fullerenes and their derivatives, enabling the extraction of key signals, identification of weak features, and elimination of noise. AI can also optimize substrates and optical pathways, potentially enhancing the efficiency of surface-enhanced Raman scattering (SERS) detection preprints.org. The development of ML algorithms and big data analytics to create comprehensive theoretical and experimental fullerene databases is expected to accelerate the understanding and discovery of new fullerene materials preprints.org.
Advanced Characterization Methodologies for C60 Derivatives
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods offer invaluable insights into the structural and electronic characteristics of C60 derivatives, revealing details about their connectivity, bonding, and photophysical behavior.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight and elemental composition of this compound. This method provides highly accurate mass measurements, which are crucial for confirming the successful functionalization of the C60 cage and identifying reaction products, including potential impurities or side products. HRMS differentiates compounds with very similar nominal masses but different elemental compositions due to its high mass resolving power ub.edu.
For this compound, HRMS is particularly useful because it can precisely confirm the addition of functional groups to the fullerene cage. For instance, in the characterization of C60-peptide conjugates, HRMS techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and HRMS–Matrix-Assisted Laser Desorption/Ionization (MALDI) have been successfully employed. HRESIMS was used to observe a C60–oligo-Lys conjugate in a charged state (3+), providing a calculated mass of 782.3819 and a found mass of 782.3821 for C135H148N23O16. Similarly, HRMS–MALDI confirmed C60–oligo-Glu with a calculated mass of 2354.6075 and a found mass of 2354.6008 for C125H96N13O36 nih.govbeilstein-journals.org.
The technique can also identify oxidized ions and solvent adducts, which might appear in mass spectra of fullerenes and their derivatives ub.edu. For example, studies have characterized cluster ions of C60 at m/z M+16 (representing an oxygen adduct) with a resolving power of 100,000 FWHM, revealing an ion at m/z 735.9945 with a mass error of -1.36 ppm ub.eduresearchgate.net. While pristine C60 typically does not fragment significantly, C60-functionalized fullerenes can fragment at higher collision energies, often yielding the C60 buckyball structure (m/z 720) as the most intense peak, indicating the loss of all functional groups ub.edu.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method for the mass spectrometric study of fullerene derivatives, successfully determining their molecular masses researchgate.net. Atmospheric Pressure Photoionization (APPI) in negative mode often provides better sensitivity for fullerenes and their derivatives, particularly when toluene (B28343) is used in the mobile phase, which enhances ionization efficiency ub.edu.
Table 1: Representative HRMS Data for this compound
| C60 Derivative | Technique | Calculated Mass (m/z) | Found Mass (m/z) | Formula | Charge State | Reference |
| C60–oligo-Lys | HRESIMS | 782.3819 | 782.3821 | C135H148N23O16 | [M + 3H]3+ | nih.govbeilstein-journals.org |
| C60–oligo-Glu | HRMS–MALDI | 2354.6075 | 2354.6008 | C125H96N13O36 | [M + H]+ | nih.govbeilstein-journals.org |
| C60–oligo-Arg | HRESIMS | 657.0536 | 657.0540 | C135H149N43O16 | [M + 4H]4+ | nih.gov |
| C60 + O | HRMS (Orbitrap) | 736.0000 (approx.) | 735.9945 | C60O | [M + 16]- | ub.eduresearchgate.net |
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 31P) for C60 Derivative Structural Analysis and Connectivity
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural analysis and elucidation of connectivity in this compound. By examining the chemical shifts, coupling patterns, and integration of signals from various nuclei, researchers can deduce the molecular structure, symmetry, and the exact positions of functional groups attached to the C60 cage.
1H NMR Spectroscopy: This technique is widely used to characterize the protons present in the functionalizing moieties of this compound. The chemical shifts of protons provide information about their electronic environment, indicating proximity to the electron-deficient fullerene cage or other electronegative atoms. For example, in the characterization of novel dumbbell-shaped bis-pyrazolino acs.orgfullerene derivatives, 1H NMR spectra were recorded to confirm the successful formation of the compounds mdpi.com. C60-oligo-Lys and C60-oligo-Glu conjugates were also characterized by 1H NMR, providing insights into their peptide structures nih.govbeilstein-journals.org.
13C NMR Spectroscopy: Carbon-13 NMR is particularly crucial for this compound as it directly probes the carbon atoms of both the fullerene cage and the attached functional groups. The C60 cage itself has a highly symmetrical structure, and its 13C NMR spectrum typically shows a single peak at approximately 142.5 ppm for pristine C60 researchgate.net. Upon functionalization, the symmetry of the C60 cage is broken, leading to multiple carbon signals within the fullerene region (typically 130-150 ppm) and additional signals corresponding to the carbon atoms of the addends. For instance, the 13C NMR spectrum of fullerenol (C60(OH)x) shows peaks ranging from 172 to 181 ppm, with a dominant peak at 176.49 ppm corresponding to 36 OH groups. Signals in the 126–138 ppm range indicate C=C bonds in the C60 molecule, while signals around 75.25 ppm are attributed to C-O-H bonds researchgate.net. This detailed information helps in determining the regioselectivity of functionalization and the number of attached groups.
Other Nuclei (e.g., 19F, 31P NMR): While 1H and 13C NMR are most commonly applied, other nuclei can be equally informative if the this compound contain atoms like fluorine (19F) or phosphorus (31P). These nuclei have distinct chemical shifts and can provide specific information about the immediate environment of the fluorine or phosphorus atoms, aiding in the characterization of specific fluorinated or phosphonated this compound. The presence and number of 19F or 31P signals can directly confirm the incorporation of these elements into the fullerene structure.
Table 2: Illustrative NMR Data for this compound
| Derivative Type | NMR Nucleus | Characteristic Chemical Shifts (ppm) | Structural Information Provided | Reference |
| Pristine C60 | 13C | ~142.5 | Highly symmetrical carbon cage | researchgate.net |
| Fullerenol (C60(OH)x) | 13C | 172-181 (dominant at 176.49 for 36 OH groups) | Carbon atoms bonded to hydroxyl groups, number of OH groups | researchgate.net |
| Fullerenol (C60(OH)x) | 13C | 126-138 | C=C bonds within C60 cage | researchgate.net |
| Fullerenol (C60(OH)x) | 13C | ~75.25 | C-O-H bonds | researchgate.net |
| C60-peptide conjugates | 1H, 13C | Various (specific to peptide type) | Confirmation of peptide attachment, structural integrity | nih.govbeilstein-journals.org |
| Bis-pyrazolino acs.orgfullerene | 1H, 13C | Various (specific to pyrazoline) | Successful cycloaddition, structural identity | mdpi.com |
Electron Spin Resonance (ESR) Spectroscopy for Radical this compound and Spin States
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specialized technique for studying molecules that contain unpaired electrons, i.e., radical species. For this compound, ESR is crucial for characterizing fullerene radicals, including those formed during electron transfer reactions, photoexcitation, or through the addition of radical species to the fullerene cage.
The C60 molecule itself can readily accept electrons to form radical anions, and its derivatives can also exhibit radical character depending on the functionalization and reaction conditions. ESR spectroscopy provides information on the presence, concentration, and environment of these unpaired electrons. Key parameters derived from ESR spectra include:
g-factor: The g-factor is a characteristic value that reflects the electronic environment of the unpaired electron. Deviations from the free electron g-value (2.0023) can indicate the degree of spin-orbit coupling and the nature of the radical.
Hyperfine Coupling Constants (hfc): These constants arise from the interaction between the unpaired electron and nearby magnetic nuclei (e.g., 1H, 13C, 14N). The number and magnitude of hyperfine splittings provide direct information about the spin density distribution across the molecule and the connectivity of the radical center to specific atoms. This is particularly valuable for determining the site of radical addition on the fullerene cage or the delocalization of the unpaired electron within the functionalizing group.
Spin Concentration: The intensity of the ESR signal is proportional to the concentration of unpaired electrons, allowing for quantitative analysis of radical species.
Spin States and Dynamics: ESR can distinguish between different spin states (e.g., doublet, triplet) and provide insights into the dynamics of radical species, such as their lifetime, recombination rates, and interactions with the environment.
ESR spectroscopy has been used to study the radical cation complexes formed from C60-TTF-C60 derivatives, showing localization of spin density on specific parts of the molecule researchgate.net. This capability makes ESR an indispensable tool for understanding the electronic structure and reactivity of radical this compound, which are often involved in various chemical and biological processes.
Advanced Raman Spectroscopy (e.g., SERS, TERS) for Vibrational Modes and Functionalization-Induced Changes in this compound
Raman spectroscopy is a powerful vibrational spectroscopic technique that provides information about the vibrational modes of molecules, which are sensitive to changes in molecular structure and bonding. For this compound, Raman spectroscopy is particularly valuable for confirming the integrity of the fullerene cage and identifying changes induced by functionalization. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) further extend its capabilities.
Standard Raman Spectroscopy: Pristine C60 exhibits characteristic Raman active modes due to its highly symmetrical (Ih) structure. Key Raman peaks for C60 include those at 1572, 1463, 1424, 774, 707, 493, 430, and 274 cm−1. These modes are attributed to specific vibrations, such as the Ag modes (pentagon modes) and Hg modes (hexagon modes). Upon functionalization, the symmetry of the C60 cage is reduced, leading to changes in these characteristic Raman bands. New peaks may appear, existing peaks may shift in frequency or change in intensity, and some degeneracies may be lifted. These changes provide direct evidence of covalent attachment and the nature of the functionalization. For instance, the characteristic signal at 430 nm in UV-Vis absorption for ub.eduub.edu-adducts of C60 can also be correlated with specific Raman shifts mdpi.com.
Surface-Enhanced Raman Spectroscopy (SERS): SERS enhances the Raman signal of molecules adsorbed on or near plasmonic metal nanostructures (e.g., silver or gold nanoparticles). This technique is highly sensitive and can detect even trace amounts of this compound, making it useful for studying their behavior at interfaces or in low concentrations. SERS can provide enhanced vibrational fingerprints of the functional groups and their interaction with the fullerene core, especially when the derivatives are used in composite materials or biological sensing applications.
Tip-Enhanced Raman Spectroscopy (TERS): TERS combines Raman spectroscopy with Scanning Probe Microscopy (SPM), typically Atomic Force Microscopy (AFM). It utilizes a sharp metallic tip to create a localized plasmonic enhancement, providing chemical information with nanometer-scale spatial resolution. TERS allows for the study of this compound at the nanoscale, revealing local structural variations, heterogeneous functionalization, or molecular organization on surfaces. This is particularly important for this compound in thin films, self-assembled monolayers, or nanodevices where local structural information is critical.
Together, these Raman techniques provide a comprehensive understanding of the vibrational landscape of this compound, highlighting the impact of functionalization on the fullerene cage and the distinct vibrational signatures of the attached moieties.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds in this compound
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups and chemical bonds present in this compound. It works by measuring the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for each compound.
For this compound, FTIR spectroscopy is particularly useful for:
Identifying Functional Groups: The presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), amine (-NH), ether (C-O-C)) attached to the C60 cage can be readily identified by their characteristic absorption bands in the infrared spectrum. For example, fullerenol (C60(OH)x) exhibits a dominant peak at 3088 nm (corresponding to the O-H stretching vibration of water layers) and other peaks at 6377 nm, 7562 nm, and 12,865 nm, attributed to vibrational modes that could affect biomolecules researchgate.net. The O-H stretching vibrations are a clear indication of hydroxylation on the fullerene cage.
Confirming Reaction Success: The appearance of new peaks corresponding to the introduced functional groups and the disappearance or shift of peaks related to reactants can confirm the successful synthesis and functionalization of this compound.
Distinguishing Between Derivatives: Different types and degrees of functionalization will result in distinct FTIR spectra, allowing for the differentiation of various this compound.
Assessing Purity: The absence of peaks from starting materials or side products can indicate the purity of the synthesized C60 derivative.
FTIR spectra are often recorded alongside other spectroscopic techniques to provide a comprehensive characterization. For instance, in the synthesis of novel dumbbell-shaped bis-pyrazolino acs.orgfullerene derivatives, IR spectra were obtained to support their structural identity mdpi.com. Similarly, FTIR was used to characterize fullerene aqueous suspensions, providing insights into hydrated fullerenes researchgate.net. The comparison of FTIR spectra of pristine C60 and its derivatives clearly shows the changes brought about by chemical modification.
Table 3: Common FTIR Absorption Bands in this compound and Their Assignments
| Wavenumber Range (cm-1) | Bond/Functional Group | Description / Relevance to this compound | Reference |
| ~3200-3600 | O-H stretch | Hydroxyl groups in fullerenols, water content | researchgate.net |
| ~3088 nm (reciprocal 3240 cm-1) | O-H stretch | Spontaneously formed water shell around fullerenol | researchgate.net |
| ~1700-1750 | C=O stretch | Carbonyl groups in carboxylated or esterified derivatives | - |
| ~1500-1600 | C=C stretch (aromatic/alkene) | Carbonyl groups in carboxylated or esterified derivatives | - |
| 1463, 774, 707, 493, 430, 274 | C=C cage vibrations | Characteristic fullerene cage vibrations (also seen in Raman) | |
| ~1000-1300 | C-O stretch | Ether or alcohol C-O bonds | - |
| 6377 nm (reciprocal 1568 cm-1) | Vibrational mode | Specific peak observed in fullerenol | researchgate.net |
| 7562 nm (reciprocal 1322 cm-1) | Vibrational mode | Specific peak observed in fullerenol | researchgate.net |
| 12865 nm (reciprocal 777 cm-1) | Vibrational mode | Specific peak observed in fullerenol | researchgate.net |
Note: Some references provide wavelength in nm, which has been converted to reciprocal cm-1 for consistency with typical FTIR wavenumber units where appropriate.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties of this compound
UV-Visible (UV-Vis) and Fluorescence spectroscopy are fundamental tools for investigating the electronic transitions and photophysical properties of this compound. These techniques provide critical insights into how functionalization affects the electronic structure, light absorption, and emission characteristics of the fullerene cage.
UV-Visible Spectroscopy: Pristine C60 exhibits characteristic absorption bands in the UV-Vis region, typically around 330 nm and a weaker, broad absorption extending into the visible region. Upon functionalization, the electronic structure of the C60 cage is perturbed, leading to shifts in these absorption bands and the appearance of new ones. These changes are indicative of the electronic interaction between the C60 core and the attached addends. For example, dumbbell-shaped bis-pyrazolino acs.orgfullerene derivatives show absorption bands in the visible region, including a shoulder at 427 nm and a weak band at 690 nm. A signal at 430 nm is characteristic for ub.eduub.edu-adducts of C60, indicating that the addend is attached across a ub.eduub.edu bond of the fullerene cage mdpi.com. The position and intensity of these bands can also vary depending on the solvent, reflecting solvatochromic effects mdpi.com. UV-Vis spectroscopy is commonly used to monitor reaction progress and confirm the formation of this compound mdpi.com.
Fluorescence Spectroscopy: While pristine C60 is known to be a poor emitter of fluorescence, its derivatives often exhibit enhanced fluorescence due to the reduction in symmetry and the influence of the functional groups. Fluorescence spectroscopy allows for the study of emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes, which are crucial for assessing the potential of this compound in applications such as bioimaging, optoelectronics, and photovoltaics. Quenching of fluorescence can also provide evidence of electronic communication or charge transfer between the fullerene cage and the attached moieties or other interacting species. For instance, significant fluorescence quenching was observed for dumbbell-shaped bis-pyrazolino acs.orgfullerene derivatives in chloroform (B151607) and toluene, indicating electronic communication between the donor addend and C60 moieties mdpi.com.
Together, UV-Vis and fluorescence spectroscopy provide a comprehensive picture of the electronic and photophysical behavior of this compound, which is essential for tailoring their properties for specific applications.
Table 4: Illustrative UV-Vis and Fluorescence Spectroscopic Data for this compound
| C60 Derivative Type | Technique | Characteristic Absorption Bands (nm) | Fluorescence Observations | Structural/Electronic Information | Reference |
| Pristine C60 | UV-Vis | ~330, weaker broad visible absorption | Generally poor fluorescence | Basic electronic transitions | - |
| Bis-pyrazolino acs.orgfullerene | UV-Vis | 427 (shoulder), 690 (weak), 430 (characteristic for ub.eduub.edu-adducts) | Significant quenching observed | Electronic interaction, ub.eduub.edu-adduct formation | mdpi.com |
| Bis-pyrazolino acs.orgfullerene | Fluorescence | N/A | Quenching at ~750 nm (7b), ~550 nm (7a) | Electronic communication between donor addend and C60 | mdpi.com |
| Hydrated Fullerenes (C60) | UV-Vis | Characterization of colloidal solution | N/A | Aggregation mechanisms, dispersion | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. It operates by irradiating a sample with X-rays, causing the emission of photoelectrons whose kinetic energies are characteristic of the elements present and their chemical environments.
For this compound, XPS is extensively used to confirm the success of functionalization by identifying new elements introduced through derivatization, such as oxygen, nitrogen, sulfur, or halogens. bohrium.com Beyond simple elemental identification, XPS provides invaluable information on the oxidation states of carbon and other elements. For instance, the C1s spectrum of a C60 derivative can be deconvoluted to reveal distinct peaks corresponding to sp2-hybridized carbon atoms of the fullerene cage, as well as carbon atoms involved in C-O, C=O, or C-N bonds resulting from functionalization or oxidation. acs.orgresearchgate.netacs.orgubc.ca This allows for the characterization of specific functional groups introduced onto the fullerene scaffold.
Research Findings and Applications:
In the analysis of epoxidized fullerenes, XPS has been employed to identify the formation of C=O and lactone groups upon heat treatment, providing insights into structural changes. acs.org
XPS has also been used to estimate the number of hydroxyl (-OH) groups in fullerenols, a class of hydroxylated this compound, by analyzing the oxygen and carbon bonding environments. researchgate.net
XPS, alongside Atomic Force Microscopy (AFM), has been used to investigate the topography of C60 derivative modified electrodes, confirming stable three-dimensional films of worm-like fullerene aggregates. rsc.org
Table 1: Representative C1s Binding Energies for Carbon Environments in this compound
| Carbon Environment | Typical Binding Energy (eV) | Attributed To |
| C=C (sp2, fullerene cage) | ~284.5 - 284.8 | Pristine fullerene carbon |
| C-C (sp3) | ~285.0 - 285.5 | Functionalized carbon, aliphatic chains |
| C-O | ~286.0 - 286.8 | Hydroxyl, ether linkages |
| C=O | ~287.5 - 288.5 | Ketones, aldehydes, carboxylic acids |
| O-C=O | ~288.5 - 289.5 | Carboxylic acids, esters |
Note: Exact binding energies can vary slightly based on the specific derivative and experimental conditions.
X-ray Diffraction (XRD) and Crystallography for C60 Derivative Single Crystal and Powder Analysis
X-ray Diffraction (XRD) and crystallography are indispensable techniques for determining the atomic and molecular structure of crystalline materials. When X-rays interact with the ordered atoms in a crystal, they diffract in specific directions, producing a diffraction pattern unique to the material's crystal structure.
Single Crystal X-ray Diffraction: This powerful technique is used to determine the precise three-dimensional atomic arrangement of this compound in a single crystal. It provides highly accurate data on bond lengths, bond angles, and intermolecular packing. This is particularly crucial for this compound, as it can unequivocally determine the regioselectivity of functionalization and confirm the presence of specific isomers, which can be challenging to distinguish by other methods. beilstein-journals.orgwikipedia.orgmpg.de Single crystal XRD is often the direct method envisaged for single-isomer recognition, especially for more complex higher fullerenes and their derivatives. mpg.de
Research Findings and Applications:
Single-crystal X-ray analysis has been instrumental in confirming the molecular structure, including the 1,2-addition pattern, of compounds like indano researchgate.netfullerene thioketone (FIDS). beilstein-journals.org
Chlorinated fullerenes, such as C76Cl18 and C80Cl12, have had their connectivity patterns and the addition patterns of chlorine atoms confirmed through single-crystal XRD, aiding in the understanding of their reactivity principles. mpg.de
The structures of isomers of C60(CF3)10 have also been determined using X-ray crystallography, providing detailed insights into their molecular geometries. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is utilized for analyzing polycrystalline samples, providing information about the presence of crystalline phases, their crystallinity, and lattice parameters. It is particularly useful for studying bulk materials, films, or samples where single crystals are difficult to obtain. upc.edumdpi.com
Research Findings and Applications:
Pristine C60 typically exhibits strong characteristic diffraction peaks corresponding to its face-centered cubic (fcc) lattice, such as (111), (220), and (311) planes. upc.edumdpi.com
For this compound like ester C60, carboxyl C60, or fullerenols, PXRD patterns often show significantly reduced crystallinity and broader diffraction peaks compared to pristine C60, indicating structural distortion or amorphous character due to functionalization or the presence of interstitial water. upc.eduarxiv.org
Changes in XRD patterns can also signify the absence of free starting materials (like unreacted this compound) in complex formations, for example, in inclusion complexes with cyclodextrins. arxiv.org
Table 2: Comparison of XRD Features for Pristine C60 and Functionalized Derivatives
| Sample | Crystallinity Status | Representative 2θ Peaks (approx.) | Notes |
| Pristine C60 Powder | Highly Crystalline | 10.9°, 17.7°, 20.8°, 21.6°, 24.9°, 27.4°, 31.6° upc.eduarxiv.orgub.edu | Strong, sharp peaks; fcc lattice. upc.edumdpi.com |
| Ester C60 | Reduced Crystallinity | Much weaker, broader peaks upc.edu | Functionalization leads to less ordered structures. |
| Carboxyl C60 | Reduced Crystallinity | Much weaker, broader peaks upc.edu | |
| Fullerenols | Partial Crystallization | Broad Bragg peaks at 27°–57° arxiv.org | Due to partial crystallization of interstitial water. arxiv.org |
High-Resolution Microscopy for Morphological and Nanoscale Structural Analysis
Microscopic techniques are essential for directly visualizing the morphology, size, and spatial arrangement of this compound, particularly when they form nanostructures, thin films, or are incorporated into composite materials. These methods provide critical insights into how molecular structure influences macroscopic organization. mdpi.com
Transmission Electron Microscopy (TEM) for C60 Derivative Nanostructures and Hybrid Materials
Transmission Electron Microscopy (TEM) offers high-resolution imaging by passing a beam of electrons through a very thin sample. The electrons interact with the sample, and the resulting image provides information on morphology, crystallinity, and even atomic-scale details. mdpi.com
Research Findings and Applications:
TEM is highly effective for visualizing the nanostructures formed by this compound, such as nanoparticles, nanofibers, and vesicles. For example, TEM analysis of N-fullerenes has shown bucky ball-shaped carbon dots composed of individual nanodots ranging from ~1.85 to 4.93 nm in diameter. aps.org
High-resolution TEM (HRTEM) has achieved the direct visualization of individual functional groups attached to fullerene cages, which was historically challenging due to their small scattering factors and instability under electron beams. This has provided direct evidence for functionalized structures at a single-molecular level. aps.orgnih.govtandfonline.com
An exemplary application involved the study of C60-pyrrolidine (C60-C3NH7) derivatives incorporated into single-wall carbon nanotubes, where HRTEM unambiguously visualized the pyrrolidine (B122466) functional groups. aps.orgnih.govtandfonline.com TEM also plays a role in analyzing hybrid materials, such as C60 derivative/polymer blends. aps.org
Scanning Electron Microscopy (SEM) for Surface Morphology of C60 Derivative Films and Composites
Scanning Electron Microscopy (SEM) creates images by scanning a sample with a focused beam of electrons, detecting signals from the surface. SEM is primarily used to observe the surface morphology and topography of materials, offering a wider field of view compared to TEM, albeit at a lower ultimate resolution for internal structure. mdpi.comnih.gov
Research Findings and Applications:
SEM is widely employed to characterize the surface morphology of C60 derivative thin films, coatings, and bulk composites. nih.govresearchgate.netwhiterose.ac.ukfishersci.com
It provides valuable information on surface roughness, porosity, and the homogeneity of component distribution within composite materials. For instance, SEM analysis of poly(butyl methacrylate)/C70 nanocomposites demonstrated homogeneous distribution of C70 within the polymer matrix, with increased granule size but no agglomeration as C70 content increased. nih.gov
In organic photovoltaic cells, SEM is critical for examining the morphology of polymer-fullerene blend films, such as poly(3-hexylthiophene) (P3HT) mixed with researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM). researchgate.netwhiterose.ac.ukfishersci.com Backscattered electron imaging in SEM allows for 3D morphology analysis, probing domain stacking through the film thickness. fishersci.com
Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties of C60 Derivative Assemblies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates images of a surface by "feeling" it with a sharp probe attached to a cantilever. Unlike electron microscopy, AFM can operate in various environments (air, liquid) and image both conductive and non-conductive surfaces without special preparation. researchgate.net
Research Findings and Applications:
AFM excels at providing high-resolution topographical maps of C60 derivative films, self-assembled monolayers (SAMs), and aggregated structures. rsc.orgresearchgate.netmdpi.com
It is used to investigate the morphology of thiolated fullerene films, confirming the formation of stable, three-dimensional films with distinct aggregate structures on gold electrodes. rsc.org
Beyond topography, AFM can be used in specialized modes to measure localized physical properties such as adhesion, stiffness, and electrical conductivity. Photoconductive AFM (pc-AFM), for example, provides high-resolution photocurrent mapping, offering detailed morphological information and charge carrier generation efficiency in polymer-fullerene blends. researchgate.net
AFM has also been used to characterize self-assembled monolayers of fullerene derivatives with lipoic acid or peptide chains on gold surfaces, confirming dense packing. mdpi.com
Electrochemical Characterization of this compound
Electrochemical characterization techniques are fundamental for understanding the electronic properties of this compound, particularly their electron-accepting capabilities, which are central to their applications in fields like organic electronics and sensing. Fullerenes are known for their ability to reversibly accept multiple electrons. rsc.orgox.ac.ukutep.edu
Cyclic Voltammetry (CV): Cyclic Voltammetry is the most widely used electrochemical technique for this compound. It measures the current response of a solution containing the analyte as the potential is swept cyclically between two limits. CV provides information on the redox potentials, the reversibility of electron transfer processes, and the number of electrons transferred. rsc.orgmdpi.comrsc.orgox.ac.ukutep.edutandfonline.comrsc.orgnih.govuh.eduosti.govmdpi.comkyoto-u.ac.jpxmu.edu.cn
Research Findings and Applications:
Pristine C60 is capable of accepting up to six electrons via reduction, and its cyclic voltammogram typically shows multiple reversible cathodic peaks. rsc.orgox.ac.ukutep.edu
Functionalization of the C60 cage significantly influences its electrochemical properties. The addition of functional groups can induce structural distortion and shift the reduction potentials. Electron-donating substituents typically shift the reduction potentials to more negative values (increasing the LUMO energy level), while electron-withdrawing groups can lead to more positive shifts (decreasing the LUMO energy level). rsc.orgox.ac.uktandfonline.comrsc.orgkyoto-u.ac.jp
For example, bisadducts of C60 have shown cathodic shifts in their reduction potentials compared to pristine C60, with the magnitude of the shift often related to the number and nature of the added groups. tandfonline.comkyoto-u.ac.jp In particular, electron-donating pyrrolidine groups can significantly lower the oxidation potential of C60 and C70.
Electrochemical data, such as the difference between the first oxidation and first reduction potential, can be correlated with the LUMO-HOMO band gaps, often showing good agreement with theoretical calculations. rsc.org
CV is also used to study the electrochemical stability of this compound in various environments, including when integrated into hybrid materials like graphene networks. mdpi.com Self-assembled monolayers of fullerene derivatives on gold electrodes have shown well-resolved reversible cathodic waves corresponding to one-electron reductions of the fullerene unit. mdpi.com
Table 3: Electrochemical Reduction Potentials of C60 and Representative Derivatives (vs. Fc/Fc+)
| Compound | First Reduction Potential (V) | Notes | Source |
| C60 | -1.04 | Shows multiple (up to six) reversible reduction waves. First reduction corresponds to LUMO. rsc.orgox.ac.ukutep.edu | utep.edu |
| PCBM | -1.08 | Similar to C60, but typically shifted slightly negative. | researchgate.net |
| C60 Bisadduct (e.g., Compound 2 from tandfonline.com) | -1.25 | Exhibits a cathodic shift of approximately 210 mV compared to C60, showing three reversible reduction waves. tandfonline.com The larger the number of addition groups, the larger the negative shift of redox potentials. | tandfonline.com |
| C60 Pyrrolidine Derivative | More negative shifts | Electron-donating groups like pyrrolidine lead to negative shifts in redox potentials, indicating increased electron-donating ability. | |
| Fullerenes with encapsulated metals (e.g., Sc4O2@C80) | Varied | The encapsulation of fullerenes with various metals can result in unique electrochemical properties due to charge transfer between the metal and fullerene. Sc4O2@C80 exhibits reversible reduction and oxidation at 0.00 V and -1.10 V (unspecified reference potential, but shows a change from C60). rsc.org | rsc.org |
Note: Reference electrode used for potentials can vary between studies (e.g., Ag/Ag+, SCE, Fc/Fc+). Values are approximate and depend on solvent, electrolyte, and temperature.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Properties and Energy Levels
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are indispensable electrochemical techniques for probing the redox properties and determining the energy levels of this compound. These methods involve sweeping the potential of a working electrode and measuring the resulting current, providing insights into the electron transfer processes that occur in the material wikipedia.org. The onset potential in cyclic voltammetry, which signifies the threshold voltage at which an electrochemical reaction is driven with a higher rate, is a critical parameter cadence.com.
C60 itself exhibits a series of reversible one-electron reduction peaks, leading to various anionic states (C60•-, C60•2-, etc.) scispace.com. The introduction of various functional groups onto the C60 cage significantly alters these electrochemical characteristics. For instance, the reduction potentials of this compound often exhibit a linear relationship with their calculated Lowest Unoccupied Molecular Orbital (LUMO) energy levels tandfonline.comcapes.gov.brresearchgate.netresearchgate.net. This correlation allows for the prediction of electronic properties, such as electron affinity and ionization potential, from electrochemical data researchgate.netresearchgate.netchemrevlett.com.
Studies on various this compound have demonstrated the impact of substituents on their redox behavior. For example, specific this compound have shown shifts in reduction potentials; some exhibit more negative shifts compared to pristine C60, while others can show more positive shifts, which is advantageous for forming charge-transfer complexes with donor materials tandfonline.com. For a family of fluorine-containing this compound, approximate values for their LUMO and Highest Occupied Molecular Orbital (HOMO) levels were calculated from CV and UV-Vis absorption measurements, yielding LUMO levels between 3.5 and 3.8 eV and HOMO levels between 5.7 and 6.1 eV aip.org.
For fullerene acetylacetone (B45752) monoadducts, both CV and Osteryoung Square Wave Voltammetry (OSWV) reveal irreversible reduction peaks, with LUMO energy levels calculated to be -3.09 eV for the C60 monoadduct and -3.13 eV for the C70 monoadduct. These values are comparable to, but generally higher than, that of PCBM (-3.90 eV), indicating their potential as electron-transporting materials redalyc.orgredalyc.org. PCBM, or fishersci.sefishersci.se-Phenyl-C61-butyric acid methyl ester, a widely studied C60 derivative, is known for its reversible reduction waves, with its reduction potentials and LUMO levels being well-characterized and often used as a reference for new fullerene acceptors researchgate.netresearchgate.netresearchgate.net.
The redox properties derived from CV and DPV are critical for understanding the charge transfer capabilities of this compound, particularly in organic electronic devices where the alignment of energy levels between donor and acceptor materials dictates device efficiency.
Table 1: Representative Redox Potentials and LUMO Energy Levels of this compound
| Compound | First Reduction Potential (V vs. Fc/Fc⁺) | LUMO Energy Level (eV) | Reference |
| C60 | -1.09 | -4.00 (calculated) | researchgate.net |
| PCBM | -1.20 | -3.90 (calculated) | researchgate.netredalyc.org |
| C60 acetylacetone monoadduct | - | -3.09 (calculated) | redalyc.org |
| Fluorine-C60 derivative 1 | - | 3.5 (calculated) | aip.org |
Note: Potentials can vary depending on solvent, electrolyte, and reference electrode.
Spectroelectrochemistry of this compound
Spectroelectrochemistry, particularly UV-Vis-NIR spectroelectrochemistry, combines electrochemical control with spectroscopic detection to provide in-situ insights into the electronic structure changes of this compound during redox processes mdpi.com. This technique allows for the monitoring of absorption spectra as the compound is oxidized or reduced, revealing the formation of radical anions, radical cations, or other charged species.
For C60, spectroelectrochemistry in benzonitrile (B105546) has shown distinct UV-Vis absorption changes upon the formation of its mono-, di-, and tri-anionic states (C60•-, C60•2-, and C60•3-) scispace.comcore.ac.uk. By acquiring UV-Vis spectra at a series of poised potentials, researchers can identify the specific spectral signatures associated with different redox states and track the transformations occurring within the material nih.gov. This is especially valuable for understanding the electronic transitions and stability of charged fullerene species, which are critical for applications such as organic photovoltaics and electrochemical energy storage. The ability to observe these changes in situ provides direct evidence of the electronic perturbations induced by electron transfer, offering a deeper understanding of the derivative's behavior in different oxidation states.
Advanced Chromatographic Techniques for C60 Derivative Separation and Purity Assessment
The synthesis of this compound often results in complex mixtures containing unreacted fullerenes, mono-, bis-, and higher functionalized adducts, and various isomers. Therefore, advanced chromatographic techniques are essential for their efficient separation and rigorous purity assessment. Liquid chromatography (LC) in its various forms is the primary method for the separation and purification of fullerenes and their derivatives mdpi.comtandfonline.com.
High-Performance Liquid Chromatography (HPLC) is extensively used due to its high resolution and ability to separate compounds with subtle structural differences, such as isomers mdpi.comdiva-portal.org. The hydrophobic nature and often low solubility of functionalized fullerenes present challenges in their purification diva-portal.org. To overcome these, a variety of stationary phases and mobile phases have been developed and optimized.
Commonly employed stationary phases include octadecylsilica (C18) and C12 reversed-phase columns, particularly those with high surface areas, which have proven efficient for separating C60 from C70, and C60 monoadducts from polyadducts diva-portal.orgub.edu. Specialized fullerene-specific columns like Cosmosil Buckyprep (pyrenylpropyl group) and Cosmosil PYE (pyrenylethyl group) are also widely used, often with 100% toluene as the mobile phase, or mixtures of toluene with acetonitrile (B52724) or methanol (B129727) ub.eduresearchgate.net. Other effective stationary phases include activated carbon and metal-organic frameworks (MOFs) mdpi.com.
For preparative scale purification, techniques like flash column chromatography can be employed, often utilizing silica (B1680970) functionalized with bent aromatic molecules or C-butylpyrogallol bioactivec60.comarene stationary phases, with mobile phases such as hexane (B92381) or ethyl acetate:toluene mixtures mdpi.com. Gel Permeation Chromatography (GPC) has also been utilized for the preparative separation of fullerenes tandfonline.com.
Purity assessment of separated this compound is typically performed using techniques such as UV/Vis spectroscopy, mass spectrometry (e.g., UHPLC-APPI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tandfonline.comnih.gov. These analytical tools confirm the identity and purity of the isolated compounds, ensuring their suitability for intended applications. The continuous advancement of chromatographic methods allows for increasingly precise separation and purification of complex C60 derivative mixtures, facilitating further research and application development.
Table 2: Advanced Chromatographic Techniques for this compound
| Technique | Stationary Phase Examples | Mobile Phase Examples | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Octadecylsilica (C18), C12, Cosmosil Buckyprep, Cosmosil PYE, Tetraphenylporphyrin-bonded silica | Toluene, Toluene:Methanol, Toluene:Acetonitrile | Analytical and preparative separation of C60/C70, monoadducts/polyadducts, isomers | mdpi.comdiva-portal.orgub.eduresearchgate.net |
| Flash Column Chromatography | Silica functionalized with bent aromatic molecules, C-butylpyrogallol bioactivec60.comarene | Hexane, Ethyl acetate:Toluene | Scalable purification of fullerenes and derivatives | mdpi.com |
| Gel Permeation Chromatography (GPC) | - | 100% Toluene | Preparative separation of fullerenes | tandfonline.com |
Advanced Research Applications of C60 Derivatives
C60 Derivatives in Organic Photovoltaics (OPVs) and Perovskite Solar Cells
In the realm of solar energy conversion, this compound are pivotal materials, particularly in organic photovoltaics (OPVs) and the rapidly advancing perovskite solar cells (PSCs). Their primary function is to accept and transport electrons, a crucial step in the generation of photocurrent. The ability to chemically modify the C60 cage allows for the optimization of energy levels, solubility, and morphology, directly impacting the efficiency and stability of these solar devices.
This compound are the benchmark electron acceptor materials in OPVs, typically blended with a p-type conjugated polymer donor to form a bulk heterojunction (BHJ) active layer. mdpi.comskku.edursc.org The high electron affinity of the fullerene cage facilitates the dissociation of excitons (bound electron-hole pairs) generated in the donor material upon light absorption. mdpi.com An electron is efficiently transferred from the donor's lowest unoccupied molecular orbital (LUMO) to the fullerene's LUMO. rsc.org
One of the most widely used derivatives is odu.eduodu.edu-phenyl-C61-butyric acid methyl ester (PCBM). skku.edumdpi.com Its good solubility and electronic properties have made it a standard for OPV research. mdpi.com However, the energy level of PCBM's LUMO can limit the open-circuit voltage (Voc) of the solar cell. acs.org To address this, derivatives with higher LUMO energy levels have been developed. For instance, indene-C60 bisadduct (ICBA) has a LUMO level approximately 0.17 eV higher than that of PCBM. acs.org When paired with the polymer donor P3HT, ICBA-based devices have demonstrated a significant increase in Voc from ~0.6 V (with PCBM) to 0.84 V, leading to higher power conversion efficiencies (PCEs). acs.org
| Compound | Application | Donor/Perovskite | Voc (V) | PCE (%) | Ref. |
| PCBM | OPV Acceptor | P3HT | 0.58 | 3.88 | acs.org |
| ICBA | OPV Acceptor | P3HT | 0.84 | 5.44 | acs.org |
| C60-tBu-I | PSC Interlayer | Perovskite | N/A | 17.75 | researchgate.net |
| PC61BNI | PSC ETM | Perovskite | 1.078 | 10.79 | researchgate.net |
The interfaces between different layers in solar cells are critical for device performance. This compound are excellent for interfacial engineering, particularly in PSCs. researchgate.net They can be inserted as a thin layer between the perovskite and the conventional metal oxide ETL (like TiO2) or the electrode. researchgate.netresearchgate.net This modification serves multiple purposes: it can passivate surface defects on the metal oxide layer, reduce charge recombination at the interface, and improve the energetic alignment for more efficient electron extraction. researchgate.netacs.org
A triblock fullerene derivative, PCBB-2CN-2C8, was specifically designed to modify the TiO2 surface in PSCs. acs.org This modification passivates deep trap states on the TiO2 surface, leading to a significant reduction in charge recombination. As a result, the Voc and fill factor of the devices improved, enhancing the PCE by over 20% and increasing the device's shelf lifetime under ambient conditions by more than four times. acs.org Similarly, halogen-substituted fullerene derivatives have been used as interlayers to increase the grain size of the perovskite, reduce grain boundaries, and facilitate electron transport. researchgate.net
In OPVs, the morphology of the BHJ active layer is crucial for efficient charge generation and transport. rsc.org The blend of donor and acceptor materials must form an interpenetrating network with domain sizes on the order of the exciton diffusion length (~10 nm). skku.edu The choice of C60 derivative and processing conditions influences this phase separation. skku.eduacs.org For example, the higher solubility of some bis-adducts compared to mono-adducts can hinder the necessary phase segregation, requiring careful optimization of processing to achieve an ideal morphology for high-performance devices. rsc.org
The fundamental process of converting light into electricity in these solar cells begins with light absorption, followed by exciton formation, and subsequent charge separation at the donor-acceptor interface. rsc.org this compound play a central role in this charge separation. Upon exciton dissociation, an electron is transferred to the fullerene molecule, and a hole remains on the donor, forming an interfacial charge transfer (CT) state. rsc.org The energy of this CT state is directly related to the device's open-circuit voltage. rsc.org
The concentration and aggregation of this compound in the blend film significantly impact these processes. At low concentrations, C60 molecules can act as charge traps, leading to efficiency loss. At higher concentrations, they form interconnected pathways that allow for efficient transport of electrons to the electrode, suppressing recombination. Time-resolved spectroscopy techniques are often used to study these ultrafast charge transfer and recombination dynamics, revealing that charge separation can occur on femtosecond to picosecond timescales. researchgate.netresearchgate.net
This compound in Organic Field-Effect Transistors (OFETs) and Molecular Electronics
Beyond photovoltaics, the strong electron-accepting nature and charge transport capabilities of this compound make them highly suitable for n-type (electron-transporting) components in various electronic applications, most notably Organic Field-Effect Transistors (OFETs). OFETs are the building blocks for more complex circuits, such as logic gates, paving the way for the use of this compound in molecular electronics.
An OFET requires a semiconductor material to transport charge between two electrodes (source and drain) upon the application of a voltage to a third electrode (gate). While many organic materials are p-type (hole-transporting), high-performance, stable n-type materials are less common. C60 and its derivatives are among the most successful n-type semiconductors for OFETs. researchgate.netnih.gov
Pristine C60, when deposited as a thin film, can exhibit high electron mobility, but its poor solubility limits its processing options. nih.gov Soluble derivatives like PCBM and its C70 analogue, core.ac.ukPCBM, allow for solution-based fabrication, which is advantageous for large-area and low-cost electronics. aip.org Despite forming amorphous or "glassy" films rather than highly crystalline ones, these derivatives have demonstrated excellent electron mobilities. aip.org For instance, solution-processed OFETs based onPCBM have achieved electron mobilities as high as 0.21 cm²/V·s. aip.org The performance of these devices is highly dependent on the interfaces with the dielectric layer and the electrodes, requiring careful engineering to minimize electron trapping and contact resistance.
The development of high-performance n-type OFETs based on this compound is crucial for creating complementary logic circuits, which use both p-type and n-type transistors to achieve low power consumption and high noise margins. aip.org
| Compound | Device | Mobility (cm²/V·s) | On/Off Ratio | Ref. |
| C60 | OFET | > 1.0 (optimized) | > 10^6 | |
| PCBM | OFET | 0.21 | > 10^4 | aip.org |
| core.ac.ukPCBM | OFET | 0.1 | > 10^4 | aip.org |
The concept of molecular electronics envisions using individual molecules or small assemblies of molecules as active electronic components. While the direct use of a single C60 derivative as a "molecular wire" is a complex challenge, their function in OFETs serves as a foundational step toward this goal. An OFET is essentially a switch, the fundamental component of a digital logic gate (e.g., an inverter).
By combining a C60 derivative-based n-channel OFET with a p-channel OFET, a complementary inverter can be constructed. aip.org An inverter is the most basic logic gate, performing the Boolean NOT operation. The successful demonstration of such inverters usingPCBM confirms the viability of this compound as active elements in molecular-scale logic circuits. aip.org The performance of these circuits, including their switching speed and power dissipation, is directly linked to the charge carrier mobility of the semiconductor materials used. The high electron mobility of fullerene derivatives is therefore a key enabling factor for their application in molecular electronics and the future development of more complex logic gates and integrated circuits based on organic materials. researchgate.netaip.org
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| PCBM / PC61BM | odu.eduodu.edu-Phenyl-C61-butyric acid methyl ester |
| core.ac.ukPCBM | odu.eduodu.edu-Phenyl-C71-butyric acid methyl ester |
| ICBA | Indene-C60 bisadduct |
| DPC60 | 2,5-Diphenyl C60 fulleropyrrolidine |
| C60-tBu-I | A fullerene ammonium (B1175870) iodide derivative with a tert-butyl group |
| PC61BNI | A fullerene derivative with N-substituted imide |
| PCBB-2CN-2C8 | A triblock fullerene derivative with cyano and octyl side chains |
| P3HT | Poly(3-hexylthiophene-2,5-diyl) |
| TiO2 | Titanium dioxide |
This compound in Catalysis and Photocatalysis
The application of C60 and its derivatives in catalysis and photocatalysis is a burgeoning field of research. Their distinct electronic structure allows them to act as potent photosensitizers and electron acceptors, facilitating a range of chemical transformations.
Functionalized C60 has demonstrated utility in both heterogeneous and homogeneous catalysis. In heterogeneous systems, this compound can be immobilized on solid supports to create reusable and stable catalysts. For instance, C60 immobilized on a cellulose thread has been used as a heterogeneous photocatalyst for the dehydro-dimerization of primary amines and tetrahydroquinolines. This setup allows for real-time reaction monitoring using mass spectrometry and confirms the reusability of the fullerene-based catalyst. researchgate.net
In homogeneous catalysis, the solubility of this compound is a key factor. While pristine C60 has been explored as a homogeneous photocatalyst for the oxidation of benzylic amines, its derivatives are being investigated to enhance catalytic activity and selectivity for various organic transformations. researchgate.net For example, a novel approach to functionalize C60 involves a rhodium-catalyzed cycloisomerization of 1,6-allenynes, leading to the formation of 6,6-fused bicyclic fullerene derivatives. bohrium.com Furthermore, C60 has been shown to be an effective and selective catalyst for the electroreduction of CO2, offering a pathway to convert carbon emissions into valuable chemicals like carbon monoxide for synthetic fuels. azocleantech.com A C60–Cu/SiO2 catalyst achieved a high Faradaic efficiency of approximately 85.5% for CO production, significantly outperforming traditional catalysts. azocleantech.com
This compound have shown significant promise in the photocatalytic degradation of environmental pollutants. Their ability to generate reactive oxygen species (ROS) upon illumination makes them effective in breaking down organic contaminants. For example, C60-incorporated TiO2 nanorods have demonstrated a markedly increased photocatalytic activity for the degradation of Rhodamine B under visible light, about 3.3 times higher than pure TiO2 nanorods. acs.orgresearchgate.net Similarly, graphite-like C3N4@C60 composites have exhibited a remarkable 99% photocatalytic degradation efficiency for formaldehyde under visible light. mdpi.com Another study showed that CdSe-Mn-C60 nanocomposites can effectively degrade organic dyes such as Brilliant Green (BG), Methylene (B1212753) Blue (MB), and Rhodamine B (RhB) under ultraviolet irradiation.
In the realm of organic synthesis, fullerene-based photocatalysts are being explored for their potential to drive various chemical reactions. researchgate.net The unique electronic properties of C60 and its derivatives can be harnessed to facilitate transformations that are otherwise difficult to achieve.
Table 1: Photocatalytic Degradation Efficiency of C60 Derivative Composites
| C60 Derivative Composite | Target Pollutant | Degradation Efficiency | Light Source |
|---|---|---|---|
| C60-incorporated TiO2 nanorods | Rhodamine B | ~3.3 times higher than pure TiO2 | Visible Light |
| graphite-like C3N4@C60 | Formaldehyde | 99% | Visible Light |
| CdSe-Mn-C60 | Methylene Blue | 77.5% after 80 min | UV Irradiation |
| CdSe-Mn-C60 | Rhodamine B | 55.5% after 80 min | UV Irradiation |
| CdSe-Mn-C60 | Brilliant Green | 49.5% after 80 min | UV Irradiation |
A key factor contributing to the high efficiency of C60-based photocatalysts is their ability to promote charge separation and transfer. researchgate.net When a semiconductor photocatalyst like TiO2 or g-C3N4 absorbs a photon, an electron-hole pair is generated. The rapid recombination of these charge carriers is a major limiting factor in photocatalytic efficiency. C60 and its derivatives, with their high electron affinity, can act as excellent electron acceptors, effectively trapping the photogenerated electrons and preventing their recombination with holes. researchgate.netresearchgate.net
This enhanced charge separation prolongs the lifetime of the charge carriers, allowing them to participate in redox reactions on the catalyst surface. For instance, in C60/TiO2 systems, electrons are transferred from the conduction band of TiO2 to the LUMO of C60, leading to a more efficient separation of charges. acs.orgresearchgate.net Similarly, in graphite-like C3N4/C60 composites, the transient fluorescence lifetime was found to be longer (3.02 ns) compared to pure g-C3N4 (1.87 ns), indicating more effective charge separation. mdpi.com Studies on the C60/GaAs(001) interface have shown that electron transfer from the GaAs conduction band to C60 occurs on an ultrafast timescale of less than 0.1 picoseconds. acs.org This efficient charge transfer is crucial for the enhanced photocatalytic activity observed in these composite materials.
This compound in Energy Storage Systems
The unique electrochemical properties of this compound make them promising candidates for various components in energy storage devices, including batteries and supercapacitors, as well as for gas storage applications.
C60 and its derivatives have been investigated as active materials for both anodes and cathodes in lithium-ion batteries (LIBs). As anode materials, hydrogenated fullerenes (C60Hx) have shown a stable capacity of 588 mAh/g for over 600 cycles. acs.org A composite of silicon oxycarbide (SiOC) and C60 in a fiber mat form exhibited a first-cycle capacity of 1211 mAh/g with high coulombic efficiency. nih.gov Furthermore, a highly conductive cocrystal of C60 and contorted hexabenzocoronene (cHBC) delivered a reversible capacity of 330 mAh/g for up to 600 cycles. nih.gov
In cathode applications, C60 has been reported as a robust organic cathode material, particularly in ether-based electrolytes, delivering a capacity of 90 mAh/g after 50 cycles. researchgate.net Coating LiCoO2 composite electrodes with a thin film of C60 has been shown to improve initial coulombic efficiency, capacity retention, and rate capability. iaamonline.org A C60–S supramolecular complex has also been synthesized as a cathode material for Li–S batteries, delivering a high capacity of 809 mAh g⁻¹. researchgate.net
In the field of supercapacitors, this compound have been used to enhance the performance of electrode materials. Composites of C60 and graphene have shown a specific capacitance of 135.36 F g−1 at a current density of 1 A g−1, which is higher than that of pure graphene. researchgate.net The non-covalent modification of graphene with C70 fullerene derivatives bearing a naphthalene moiety resulted in a capacitance of 56.15 F/g, an increase of nearly 15% compared to unmodified graphene. mdpi.com C60-modified graphene supercapacitors also show promise for higher charge-storage capacity due to enhancements in both quantum capacitance and the electrical double-layer response. nih.gov
Table 2: Performance of this compound in Energy Storage Applications
| Application | C60 Derivative Material | Key Performance Metric |
|---|---|---|
| Li-ion Battery Anode | Hydrogenated fullerene (C60Hx) | Stable capacity of 588 mAh/g for >600 cycles |
| Li-ion Battery Anode | SiOC/C60 composite fiber mat | First-cycle capacity of 1211 mAh/g |
| Li-ion Battery Anode | C60/cHBC cocrystal | Reversible capacity of 330 mAh/g for 600 cycles |
| Li-ion Battery Cathode | C60 in ether-based electrolyte | 90 mAh/g after 50 cycles |
| Li-S Battery Cathode | C60–S supramolecular complex | High capacity of 809 mAh g⁻¹ |
| Supercapacitor | C60/graphene composite | Specific capacitance of 135.36 F g⁻¹ |
| Supercapacitor | Naphthalene C70 derivative on graphene | Specific capacitance of 56.15 F/g |
The cage-like structure of C60 makes it a candidate for hydrogen storage. Theoretically, C60 can reversibly store up to 7.7 wt.% hydrogen by forming fullerene hydrides (C60Hx). Direct hydrogenation at high temperatures and pressures has yielded fullerene hydrides with a hydrogen content of approximately 6.1 wt.%. The temperature of dehydrogenation is dependent on the initial hydrogen content, with more highly hydrogenated fullerenes releasing hydrogen at lower temperatures. filedn.eu Beyond chemisorption in the form of hydrides, physisorption of hydrogen on the fullerene surface is also possible. greencarcongress.comrsc.org
C60 and its derivatives have also been studied for the adsorption of other gases. While unmodified C60 shows weak adsorption of gases like CO, NO, CO2, and N2O, modifications can enhance its adsorption capabilities. nih.gov Theoretical studies suggest that complexes of C60 with metal oxides (MOx) are much stronger adsorbents for NO2 and CO than pristine C60. nih.govresearchgate.netrsc.org The adsorption geometry of various gases on a C60 monolayer has been investigated, revealing strongly attractive sites that can lead to the formation of a commensurate adsorbed phase. nih.gov
This compound in Advanced Sensing Technologies
The exceptional electrochemical and photophysical characteristics of this compound make them ideal candidates for the development of highly sensitive and selective sensing platforms. Their large surface area and capacity for functionalization allow for the creation of sophisticated sensors for a wide range of analytical targets.
Functionalized C60 has been successfully integrated into biosensors to improve the detection of specific biological molecules. chemicalbook.com These derivatives can act as effective mediators, enhancing the electron transfer rate between the biological recognition element and the electrode surface. chemicalbook.com This has led to the development of sensitive biosensors for crucial analytes such as glucose and urea (B33335). chemicalbook.comnih.gov For instance, in glucose biosensors, this compound help to overcome interference from other biological species commonly found in blood samples. chemicalbook.com Similarly, urea biosensors have been fabricated using materials like fullerene-cryptand-22, which demonstrates good sensitivity in aqueous solutions. chemicalbook.com
The applications extend beyond common metabolites. Research has demonstrated that C60-based biosensors can be designed to detect hemoglobin, immunoglobulin, and glutathione in real biological samples. nih.gov A significant area of application is in the detection of environmental contaminants. For example, an electrochemical sensor using a C60-modified glassy carbon electrode (GCE) was developed for the trace detection of the endocrine disruptor bisphenol-A (BPA). This sensor exhibited excellent electrocatalytic activity, enhancing the anodic current of BPA and lowering the overpotential compared to an unmodified electrode. dphen1.com
| Analyte Detected | C60 Derivative Application | Key Finding |
| Glucose | Mediator in amperometric biosensors | Increased sensitivity and overcomes interference from other biological species. chemicalbook.com |
| Urea | Coating material on piezoelectric quartz crystal | Enables sensitive detection of urea in aqueous solutions with a detection limit of ≤10⁻⁴ M. chemicalbook.com |
| Bisphenol-A (BPA) | Modified glassy carbon electrode | Excellent electrocatalytic activity and remarkable enhancement of the anodic current for trace detection. dphen1.com |
| Hemoglobin, Immunoglobulin, Glutathione | General biosensor fabrication | Can be successfully implemented for detection in real samples for pathological purposes. nih.gov |
This compound are extensively used in constructing advanced electrochemical sensing platforms due to their favorable characteristics, such as ease of chemical modification, high conductivity, and unique electrochemical properties. nih.govresearchgate.net They can be incorporated onto electrode surfaces through various methods, including drop coating, electrochemical deposition, and the formation of self-assembled monolayers (SAMs). nih.gov These modified electrodes often exhibit a high electroactive surface area and excellent electronic conductivity. nih.gov Fullerene-based electrodes have shown favorable electron transfer kinetics, making them suitable for a variety of electrochemical sensing applications. chemicalbook.com
In the realm of optical sensors, the unique photophysical properties of this compound are harnessed. While much research focuses on graphene derivatives, the principles can be extended to fullerenes. frontiersin.org The ability of fullerene derivatives to engage in photo-induced electron transfer is a key feature. spiedigitallibrary.org Their interaction with other molecules can lead to changes in optical signals, such as fluorescence, which forms the basis of detection. The charge transfer properties of this compound are crucial for understanding their function in these sensors, and techniques like Raman spectroscopy are used to investigate these characteristics. nih.gov
This compound in Advanced Functional Materials
The incorporation of this compound into materials can lead to the creation of advanced functional composites and systems with tailored properties. Their nanoscale size and unique structure contribute to enhancements in the electronic, mechanical, and responsive behaviors of host materials.
The addition of C60 and its derivatives as nanofillers in polymer matrices can significantly improve the material's mechanical and electronic properties. mdpi.com In polypropylene (PP) composites, the inclusion of a C60@graphene hybrid nanocarbon was found to substantially improve thermal stability and mechanical strength. nih.gov A loading of just 2.0 wt% of the C60@graphene hybrid increased the initial degradation temperature by approximately 59°C and enhanced the tensile strength and Young's modulus by 67% and 76%, respectively. nih.gov Similarly, C60-loaded epoxy composites showed a significant enhancement in tensile properties compared to those reinforced with carbon nanotubes (CNTs) or graphene nanoplatelets (GNPs). The tensile strength of an epoxy composite with 1.0% C60 increased by 130% compared to the neat epoxy. mdpi.com
In polyamide 12 (PA12) composites prepared by in-situ polymerization, loading as little as 0.02–0.08 wt.% of C60 improved the Young's modulus and tensile strength by about 20%. researchgate.net The unique electronic structure of C60 also allows for its use in creating polymer composites with interesting electronic properties. uobasrah.edu.iq Fullerenes are effective electron acceptors, and when combined with electron-donating conjugated polymers, they can facilitate photoinduced electron transfer. spiedigitallibrary.org This property is central to their use in organic photoelectric devices. spiedigitallibrary.org Theoretical studies on C60 chain polymers suggest that polymerization can alter electronic levels, leading to materials with low band gaps, indicating semiconductor or semi-metallic behavior. uobasrah.edu.iqiiste.org
| Polymer Matrix | C60 Derivative Filler | Property Enhancement |
| Polypropylene (PP) | C60@graphene hybrid | Tensile strength increased by 67%; Young's modulus increased by 76%. nih.gov |
| Epoxy | Fullerene-C60 | Tensile strength increased by 130% with 1.0 wt% C60. mdpi.com |
| Polyamide 12 (PA12) | Fullerene C60 | Young's modulus and tensile strength improved by ~20% with 0.02-0.08 wt% C60. researchgate.net |
| Conjugated Polymers | Buckminsterfullerene (B74262) (C60) | Enables photoinduced electron transfer for photoelectric applications. spiedigitallibrary.org |
"Smart" materials that respond to external stimuli are a key area of materials science. nih.gov Thermoresponsive polymers, which undergo phase transitions or morphological changes in response to temperature, are a prominent class of such materials. nih.govnih.gov While the field is dominated by specific polymer chemistries, the incorporation of this compound can modulate these properties. For instance, in thermoplastic polyurethane (TPU) composites, the inclusion of C60 was found to decrease the glass transition temperature. researchgate.net This ability to influence key thermal transitions of a polymer matrix is an important step toward creating C60-containing responsive systems. The development of smart materials often relies on precise engineering of the polymer architecture, and the unique properties of C60 can be leveraged in designing these sophisticated, dynamic systems. nih.gov
Amphiphilic this compound, which possess both hydrophobic (the C60 cage) and hydrophilic parts, can spontaneously self-assemble in polar solvents to form well-defined supramolecular nanostructures. nih.govnih.gov The morphology of these structures is highly dependent on the nature of the side chains attached to the fullerene core. pnas.org Research has shown the formation of various nanoscale architectures, including spheres, nanorods, and nanotubules. pnas.org
For example, a novel amphiphilic fullerene monomer (AF-1), consisting of a C60 cage with a dendrimer unit and lipophilic chains, readily assembles into vesicles (termed 'buckysomes'), which are stable, spherical, and nanometer-sized. nih.govnih.gov Cryogenic electron microscopy has revealed the formation of both unilamellar vesicles (50-150 nm in diameter) and larger multilamellar vesicles (up to 400 nm in diameter), as well as cylindrical, tube-like aggregates. nih.govnih.gov These self-assembly processes are driven by non-covalent interactions such as π-π stacking, van der Waals forces, and electrostatic effects. researchgate.net The ability to control the self-assembly of this compound into ordered nanostructures opens up possibilities for creating novel materials for electronics and photonics. pnas.org
| C60 Derivative Type | Solvent/Conditions | Resulting Nanostructure |
| Amphiphilic fullerene monomer (AF-1) | Aqueous solvents, varying pH | Spherical vesicles ('buckysomes'), cylindrical aggregates. nih.govnih.gov |
| Ionic fullerene derivatives with ammonium groups | Water | Spheres (diameters 500 nm - 1.2 µm), nanorods, nanotubules. pnas.org |
| Porphyrin-linked fullerene derivative | Toluene (B28343) | Self-assembles into nanotubular crystals. pnas.org |
This compound in Quantum Computing and Spintronics Research (Theoretical and Experimental Foundations)
The unique electronic structure and physical properties of this compound have positioned them as compelling candidates for next-generation information technologies. Their precisely defined molecular structure, combined with the ability to encapsulate atoms or functionalize their exterior, offers a versatile platform for investigating and harnessing quantum phenomena. In the fields of quantum computing and spintronics, these molecules are being explored for their potential to store and manipulate information at the level of individual electron and nuclear spins.
Quantum Computing Research
The fundamental unit of a quantum computer is the qubit, which, unlike a classical bit, can exist in a superposition of two states (0 and 1) simultaneously. The intrinsic spin of electrons and atomic nuclei provides a natural two-level system that can serve as a qubit. This compound, particularly endohedral fullerenes where an atom is trapped within the carbon cage, are highly promising for this purpose due to the exceptional isolation the cage provides for the encapsulated atom's spin. aps.orgarxiv.orgresearchgate.net
Theoretical Foundations
Theoretical proposals for fullerene-based quantum computers often center on endohedral fullerenes such as Nitrogen-in-C60 (N@C60) and Phosphorus-in-C60 (P@C60). arxiv.org In these systems, qubits can be encoded in either the electron spin of the trapped atom or its nuclear spin. aps.org The use of nuclear spins is particularly attractive as they are even less susceptible to environmental noise, potentially leading to significantly longer coherence times—the duration for which a qubit can maintain its quantum state.
Architectures for scalable quantum computers based on these molecules have been proposed. aps.org One concept involves arranging endohedral fullerenes in a linear array, for instance, by inserting them into a single-walled carbon nanotube (a "peapod" structure). aps.orgarxiv.org In such a setup:
Qubit Initialization and Readout: The electron spins of the endohedral atoms can be used to initialize and read out the state of the nuclear spin qubits. aps.orgarxiv.org
Qubit Addressing: Individual qubits could be addressed by applying local magnetic fields or field gradients, which would allow for selective manipulation of specific spins using techniques like electron spin resonance (ESR) and nuclear magnetic resonance (NMR). aps.orgaps.org
Two-Qubit Gates: The interaction between adjacent qubits, which is necessary for performing logical operations, can be mediated by the magnetic dipolar coupling between the electron spins of neighboring molecules. aps.org This interaction can be controlled by adjusting the orientation of an external magnetic field. aps.org
Experimental Foundations
Experimental research has substantiated the theoretical promise of this compound for quantum computing. A key finding is the exceptionally long spin relaxation times observed in systems like N@C60, a direct consequence of the C60 cage shielding the nitrogen atom's spin from external disturbances. researchgate.net
Researchers have successfully demonstrated quantum operations and the generation of entanglement in ensembles of endohedral fullerenes. arxiv.orgresearchgate.net For example, experiments with N@C60 have shown that its rich spin structure, comprising an electron spin S = 3/2 and a nuclear spin I = 1, provides a 12-level system that can be precisely controlled. researchgate.net The transfer of a quantum state between the electron spin and the nuclear spin within the N@C60 molecule has been experimentally achieved, a crucial step for robust quantum information storage. researchgate.net
| Compound | Electron Spin (S) | Nuclear Spin (I) | Key Properties & Research Findings |
|---|---|---|---|
| N@C60 | 3/2 | 1 (for ¹⁴N) | Features long spin relaxation times due to cage shielding. researchgate.net Used to demonstrate qubit state transfer between electron and nuclear spins. researchgate.net Forms a 12-level quantum system. researchgate.net |
| ¹⁵N@C60 | 3/2 | 1/2 | Proposed as a qubit in peapod structures. aps.orgarxiv.org Used in experiments demonstrating spin resonance clock transitions. nso-journal.org |
| P@C60 | 3/2 | 1/2 (for ³¹P) | Considered a promising qubit candidate with long decoherence times. arxiv.orgaps.org Proposed for quantum information processing architectures. aps.orgarxiv.org |
Spintronics Research
Spintronics, or spin electronics, aims to utilize the spin of the electron in addition to its charge to carry information, offering a path to devices with higher speed and lower power consumption. C60 and its derivatives are investigated in spintronics for their unique spin transport properties.
Theoretical Foundations
Theoretically, the curved surface of fullerene molecules is predicted to induce a form of spin-orbit coupling (SOC). researchgate.netaip.orgbohrium.com This "curvature-induced SOC" arises from the hybridization of the π and σ orbitals of the carbon atoms on the cage surface. aip.orgbohrium.com While SOC in individual carbon atoms is weak, the molecular structure of fullerenes enhances this effect. SOC is a critical parameter in spintronics as it allows for the manipulation of spin states by electrical fields.
Furthermore, theoretical studies have explored the electronic and magnetic properties of interfaces between C60 and ferromagnetic materials like iron (Fe). utwente.nl These studies predict that the hybridization between the C60 π orbitals and the Fe 3d orbitals leads to the induction of magnetic moments on the C60 molecules at the interface. utwente.nl This effect is fundamental to the operation of spin valves, where a non-magnetic layer (like C60) is sandwiched between two ferromagnetic layers to control the flow of spin-polarized current.
Experimental Foundations
Experiments have provided strong evidence for the theoretically predicted spin phenomena in this compound. The technique of spin pumping has been used to measure the spin diffusion length—the average distance a spin can travel before its orientation is randomized—in films of different fullerenes. aip.orgbohrium.comrsc.org These studies found that the spin diffusion length increases from C60 to C70 to C84. aip.orgbohrium.com This trend supports the theory of curvature-induced SOC, as the molecular curvature decreases in this series, leading to weaker SOC and thus longer spin diffusion lengths. aip.orgbohrium.com
C60-based spin valve devices have been fabricated and studied, demonstrating giant magnetoresistance (GMR) of approximately 10% at low temperatures. researchgate.netrsc.org The GMR effect, a significant change in electrical resistance depending on the relative spin alignment of the ferromagnetic layers, is the cornerstone of spintronic sensing and memory applications. Additionally, studies using X-ray magnetic circular dichroism (XMCD) on C60/Fe interfaces have confirmed the charge transfer from the iron substrate to the C60 molecules and the strong interfacial bonding that leads to induced magnetism in the fullerene layer. utwente.nl
| Fullerene | Spin Diffusion Length (nm) at Room Temp. | Key Research Finding |
|---|---|---|
| C60 | ~10-13 | The shortest spin diffusion length in the series, attributed to its higher molecular curvature and stronger induced SOC. aip.orgbohrium.comrsc.org |
| C70 | Longer than C60 | Demonstrates the trend of increasing spin diffusion length with decreasing molecular curvature. aip.orgbohrium.com |
| C84 | Longer than C70 | Validates the existence of curvature-induced SOC in fullerenes, as the flatter structure leads to longer spin transport distances. aip.orgbohrium.com |
Future Directions and Grand Challenges in C60 Derivative Research
Development of Novel and Efficient Functionalization Methodologies for C60
While numerous methods exist for the functionalization of C60, the quest for novel, efficient, and selective methodologies remains a paramount objective. rsc.orgnih.gov Current research is focused on moving beyond established cycloaddition reactions, such as the Bingel-Hirsch and Prato reactions, to explore new chemical transformations that offer greater control over the number and position of addends. rsc.orgnih.govresearchgate.net
Recent advancements include the use of rhodium-catalyzed cyclization reactions with 1,6-enynes to create fused bicyclic structures on the C60 cage. researchgate.net Another innovative approach involves a copper-promoted decarboxylative annulation of C60 with α-oxocarboxylic acids, leading to the formation of unique epoxy-bridged C60-fused lactones. researchgate.net Researchers are also investigating oxidative [3+2] cycloadditions using β-keto esters, which shift the reaction mechanism from traditional nucleophilic substitution to one involving fullerenyl cation intermediates. researchgate.net These newer methods aim to provide access to a wider range of C60 derivatives with tailored electronic and physical properties.
A significant challenge lies in achieving high regioselectivity and stereoselectivity, especially for multiple additions to the fullerene core. rsc.org Supramolecular approaches, such as using enantiopure metal-organic cages, have shown promise in guiding the functionalization to produce highly specific isomers. rsc.org The development of methodologies that are not only efficient but also utilize greener and more sustainable reagents and solvents is a growing priority. rsc.org
Exploration of Untapped Application Domains for this compound
The unique properties of this compound have led to their investigation in a multitude of applications, yet many potential domains remain underexplored. While their use as electron acceptors in organic photovoltaics is well-established, new frontiers are emerging in areas such as medicine, catalysis, and quantum technologies. jnanoscitec.comrsc.org
In the biomedical field, functionalized fullerenes are being explored for their potential in tumor theranostics, acting as agents for photodynamic therapy, photothermal treatment, and as contrast agents for magnetic resonance imaging (MRI). thno.org The ability of the fullerene cage to encapsulate metal atoms has led to the development of metallofullerenes with unique electronic properties for diagnostic applications. thno.org Furthermore, their potent antioxidant and radical-scavenging capabilities are being investigated for treating neurodegenerative diseases and other conditions linked to oxidative stress. nih.govnanografi.com
Other emerging applications include:
Antiviral and Antimicrobial Agents: this compound have shown the ability to inhibit viral replication and exhibit antimicrobial properties, opening avenues for new therapeutic strategies against infectious diseases. polimerbio.com
Drug and Gene Delivery: The hollow cage structure and the potential for surface functionalization make fullerenes promising candidates for targeted delivery of drugs and genes. jnanoscitec.comnih.gov
Cosmetics: Certain derivatives are being explored for their moisturizing and anti-aging properties in cosmetic formulations. jnanoscitec.com
Orthopaedic Research: The antioxidant properties of this compound are being applied to address issues like cartilage degeneration and intervertebral disc degeneration. nih.gov
Sustainability and Environmental Impact of C60 Derivative Synthesis and Applications
A key focus of future research is the adoption of green chemistry principles in the synthesis and purification of this compound. rsc.orgrsc.org This includes the use of greener solvents, such as toluene (B28343), which has been identified as a more environmentally friendly alternative to traditional solvents like 1,2,4-trimethylbenzene (B165218) in certain purification processes. rsc.org Life cycle assessment (LCA) is a valuable tool for evaluating the environmental hotspots in C60 production and for identifying more sustainable alternative methods. rsc.org
The ecotoxicity of fullerenes and their derivatives is another area of active investigation. nih.gov Studies are underway to understand the fate, transport, and potential toxicity of these nanomaterials in various environmental compartments, including soil and aquatic systems. acs.orgacs.org While some studies suggest a high resistance of C60 to mineralization in soil, indicating persistence, others point to potential negative effects on aquatic invertebrates. nih.govacs.org A thorough understanding of these environmental interactions is crucial for the responsible development and deployment of C60-based technologies.
Upscaling and Industrialization Challenges for C60 Derivative Technologies
The transition of C60 derivative technologies from the laboratory to industrial-scale production presents a number of significant challenges. The high cost of pristine C60 and the complexity of many functionalization and purification processes are major barriers to commercialization. rsc.orgresearchgate.net
Key challenges in upscaling include:
Cost-Effective Synthesis: Developing scalable and cost-effective methods for both the production of the C60 raw material and its subsequent derivatization is essential.
Purification: The purification of this compound to the high levels required for many applications, particularly in electronics and medicine, can be a complex and expensive process. rsc.org Chromatographic methods, while effective at the lab scale, are often not economically viable for large-scale production.
Process Control: Maintaining consistent product quality and isomeric purity during large-scale synthesis is a significant technical hurdle.
Infrastructure: The development of dedicated industrial infrastructure for the safe handling and processing of nanomaterials is necessary.
Addressing these challenges will require innovation in chemical engineering and process chemistry, focusing on the development of continuous flow reactors, more efficient separation techniques, and robust quality control measures.
Integration of this compound into Complex Hybrid Systems and Architectures
A significant area of future research lies in the integration of this compound into complex hybrid systems and materials to create novel functionalities. acs.org By combining the unique properties of fullerenes with those of other materials such as polymers, carbon nanotubes, graphene, and inorganic nanoparticles, researchers can design advanced materials with tailored optical, electronic, and mechanical properties. mdpi.comgiordanigroup.com
Examples of such hybrid systems include:
Perovskite Solar Cells: this compound are used as electron transport layers in perovskite solar cells, contributing to improved efficiency and stability. rsc.org
Fullerene-Carbon Nanotube Hybrids: Covalently linking this compound to single-walled carbon nanotubes (SWCNTs) can create multifunctional materials with potential applications in optoelectronics and photovoltaics. giordanigroup.com
Liquid Crystalline Materials: The combination of C60 with bent-core structures can induce the formation of lamellar polar liquid-crystal phases, which have potential applications in molecular switching devices. nih.gov
Polymer Nanocomposites: Incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. researchgate.nettandfonline.com
The design and synthesis of these complex architectures require a deep understanding of the interfacial interactions between the different components. The ability to control the spatial arrangement and connectivity of this compound within these hybrid systems will be crucial for optimizing their performance.
Addressing Long-term Stability and Performance Issues in C60 Derivative-Based Devices and Materials
For this compound to be successfully implemented in real-world applications, particularly in electronic devices, their long-term stability and performance are critical concerns. researchgate.net The degradation of fullerene-based materials can occur through various mechanisms, including oxidation, photochemical reactions, and thermal decomposition, leading to a decline in device performance over time. tandfonline.comnih.gov
In the context of organic solar cells, the stability of the fullerene acceptor material is a key factor limiting the operational lifetime of the device. Research is focused on designing new this compound with improved intrinsic stability and on developing encapsulation strategies to protect the active layers from environmental factors such as oxygen and moisture.
Interdisciplinary Synergies and Collaborative Research Initiatives
The multifaceted nature of C60 derivative research necessitates a highly interdisciplinary approach. The grand challenges facing the field, from the development of new synthetic methods to the assessment of environmental impact and the creation of novel technologies, cannot be addressed by a single discipline alone.
Future progress will depend on fostering strong collaborations between chemists, physicists, materials scientists, engineers, biologists, and toxicologists. For instance:
Synthetic chemists can work with computational scientists to design new functionalization strategies with desired electronic properties.
Materials scientists and engineers can collaborate to integrate this compound into novel device architectures.
Biologists and toxicologists can partner with chemists to develop biocompatible fullerene derivatives for medical applications and to assess the environmental safety of new materials.
Collaborative research initiatives, supported by funding agencies and international partnerships, will be essential for pooling resources, sharing expertise, and accelerating the pace of discovery and innovation in the field of this compound.
Q & A
Q. What are the key methodological considerations when synthesizing C60 derivatives with specific functional groups for biomedical applications?
Effective synthesis requires careful selection of reaction conditions (e.g., solvent polarity, temperature) and purification protocols to minimize byproducts. For instance, Bingel-Hirsch reactions are commonly used for cyclopropanation, but residual solvents like tetrahydrofuran (THF) may influence cytotoxicity . Post-synthesis characterization via mass spectrometry and HPLC is critical to verify functionalization .
Q. Which spectroscopic and microscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy identifies functional group addition patterns, while Fourier-transform infrared (FTIR) spectroscopy confirms covalent modifications. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) provide nanoscale structural insights, particularly for aggregated forms .
Q. How do researchers establish structure-activity relationships (SARs) for this compound in antiviral applications?
Systematic variation of functional groups (e.g., hydroxyl, carboxyl) combined with in vitro bioassays (e.g., HIV protease inhibition assays) enables SAR development. Molecular docking studies, as seen in anti-HIV research, complement experimental data to identify binding mechanisms .
Q. What protocols ensure the stability of this compound under varying pH and temperature conditions during in vitro experiments?
Accelerated stability testing under controlled environments (e.g., 25–37°C, pH 4–9) with periodic spectroscopic monitoring (UV-Vis, fluorescence) detects degradation. Lyophilization is often used to enhance shelf life for biological studies .
Q. What catalytic mechanisms underlie the activity of this compound in organic transformations?
The electron-deficient π-system of C60 facilitates radical scavenging and electron transfer. Mechanistic validation involves kinetic studies (e.g., EPR for radical trapping) and isotopic labeling to track reaction pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data of water-soluble this compound across different biological models?
Discrepancies (e.g., Sayes et al. (2005) vs. Yamawaki et al. (2006)) often stem from synthesis methods (e.g., solvent residues) or cell-type-specific responses. Standardized protocols for derivative preparation and cytotoxicity assays (e.g., ROS quantification, mitochondrial activity tests) are essential to isolate variables .
Q. What experimental design principles should guide the evaluation of this compound as drug delivery vehicles in neurological models?
In vitro blood-brain barrier (BBB) models (e.g., transwell assays with endothelial cells) and in vivo neuroinflammatory assays (e.g., microglial activation studies) must account for biodistribution kinetics and immune responses. Longitudinal toxicity assessments are critical .
Q. How can computational modeling be integrated with experimental data to predict the supramolecular interactions of this compound in biological systems?
Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict binding affinities to proteins like HIV protease. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) refines these predictions .
Q. What interdisciplinary approaches are required to address conflicting reports on the photophysical stability of this compound in photovoltaic applications?
Combining materials science (e.g., thin-film fabrication), time-resolved spectroscopy (e.g., transient absorption), and device physics (e.g., J-V curve analysis) clarifies degradation pathways. Controlled light exposure experiments under inert atmospheres isolate environmental factors .
What methodological frameworks (e.g., PICO, FINER) are most effective for developing clinically relevant research questions about C60-based neuroprotective agents?
The PICO framework (Population, Intervention, Comparison, Outcome) defines clinical relevance (e.g., "Do C60-polyethylene glycol derivatives reduce oxidative stress in Parkinsonian neurons compared to placebo?"). FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
